The development of zimelidine in the early 1970s was a product of the growing understanding of neurotransmitter function in the brain [1]. Arvid Carlsson, who had already made groundbreaking discoveries on dopamine, played a central role.
The logical pathway from existing science to this compound's creation can be summarized as follows:
This compound was characterized as a potent and highly specific inhibitor of serotonin (5-HT) neuronal uptake with minimal effects on other neurotransmitter systems [3].
This compound and its active metabolite, northis compound, work by selectively blocking the sodium-dependent serotonin transporter (SERT) on the presynaptic neuron membrane [7] [3]. This blockade increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling at postsynaptic 5HT1A autoreceptors, which was presumed to underpin its antidepressant action [7].
The table below consolidates quantitative data and key experimental findings on this compound:
| Property / Aspect | Description / Value |
|---|---|
| Primary Target & Action | Potent inhibition of the Sodium-dependent serotonin transporter (SERT); minimal effect on norepinephrine (NA) or dopamine (DA) uptake [7] [3]. |
| Receptor Binding Profile | Negligible affinity for histamine (H1, H2), muscarinic acetylcholine, and alpha- and beta-adrenergic receptors [3]. |
| Key In Vivo/Ex Vivo Findings | Reduced 5-HT turnover in rats; enhanced 5-HT-mediated behaviors in mice; effects in brain regions (cortex, hippocampus, striatum) and spinal cord [3]. |
| Pharmacokinetics | Parent (this compound): Half-life ~8.4 hrs [7] [8]. Metabolite (Northis compound): Half-life ~19.4-24.9 hrs; equally pharmacologically active [7] [8]. |
The search results refer to several foundational experimental methods used to characterize this compound:
The neurochemical pathway targeted by this compound is illustrated below:
This compound was launched in 1982 in Europe by the Swedish firm Astra [1] [6]. Its clinical use was short-lived but profoundly influential.
This compound's story is a landmark case study in modern psychopharmacology. It was a product of mechanism-based drug discovery, guided by Arvid Carlsson's pioneering neuropharmacological research. While its own clinical life was brief due to safety issues, its role as the first SSRI validated a new therapeutic target and paved the way for safer, widely successful antidepressants that have impacted millions of patients worldwide.
Zimelidine is a pyridylallylamine derivative, making it structurally distinct from other antidepressant classes [1] [2]. Its primary mechanism is strong and preferential inhibition of the serotonin transporter (SERT) in the brain [3].
The table below summarizes this compound's key pharmacological targets and the implications of its action:
| Target | Action | Pharmacological Consequence |
|---|---|---|
| SERT (Sodium-dependent serotonin transporter) [1] | Inhibitor | Increased synaptic concentration of serotonin; presumed therapeutic effect for depression [1]. |
| Monoamine Oxidase A (MAO-A) [1] | Inhibitor | Not a primary mechanism; precise clinical significance unknown [1]. |
| Monoamine Oxidase B (MAO-B) [1] | Inhibitor | Not a primary mechanism; precise clinical significance unknown [1]. |
| Muscarinic Acetylcholine, Histamine, & Alpha-adrenergic Receptors [3] [4] | Negligible affinity | Low incidence of anticholinergic (e.g., dry mouth), sedative, or cardiovascular side effects common with tricyclic antidepressants [4]. |
This compound's active metabolite, northis compound, is responsible for most of its pharmacological activity [4]. Long-term treatment did not attenuate the 5-HT uptake blocking effect and induced complex changes in serotonin receptor binding sites [3].
Figure: this compound and its metabolite northis compound inhibit the serotonin transporter (SERT), increasing synaptic serotonin levels.
This compound is well-absorbed after oral administration, but it undergoes significant first-pass metabolism, reducing its absolute bioavailability to approximately 50% [5] [6]. Its pharmacokinetics are characterized by a relatively short half-life for the parent compound and a much longer one for its active metabolite.
Key pharmacokinetic parameters from a human study are summarized below [5] [6]:
| Parameter | This compound | Northis compound (Active Metabolite) |
|---|---|---|
| Bioavailability | ~50% | Not Applicable |
| Elimination Half-Life | 4.7 - 5.1 hours | 22.8 hours |
| Time to Steady-State | 3-5 days | 3-5 days |
| Urinary Excretion (Unchanged) | ~1.3% (of IV dose) | Not Specified |
This compound was developed in the late 1970s by Arvid Carlsson at Astra AB and represented the first clinically applied "clean" SSRI [4] [7]. Clinical trials demonstrated that this compound was as effective as tricyclic antidepressants like amitriptyline but with a markedly improved side effect profile [4] [8].
Despite its promising clinical profile, this compound was withdrawn from the global market in 1983 after being linked to rare but serious and sometimes fatal cases of Guillain-Barré syndrome, an immune-mediated disorder causing peripheral neuropathy [1] [2] [7]. The drug was also associated with a peculiar hypersensitivity reaction involving skin rashes, flu-like symptoms, and joint pain, and an increase in suicidal ideation was noted [1].
The withdrawal of this compound delayed the approval of subsequent SSRIs, such as fluoxetine (Prozac), but its development proved the clinical viability of selective serotonin reuptake inhibition as an antidepressant strategy [7].
The table below summarizes key quantitative data from human studies after a single oral dose of zimelidine.
| Parameter | This compound | Northis compound | Notes & References |
|---|---|---|---|
| Elimination Half-life | 4.7 ± 1.3 h / 8.4 ± 2.0 h [1] [2] | 19.4 ± 3.6 h / 22.8 h [1] [2] | Half-life varies between studies; northis compound has a significantly longer half-life. |
| Oral Bioavailability | ~50% [1] | — | Due to significant first-pass metabolism [1]. |
| Time to Peak Plasma Concentration (T~max~) | Rapid absorption [2] | — | Northis compound forms as a metabolite; its T~max~ is delayed. |
| Mean Peak Plasma Concentration (C~max~) | 103.9 ± 34.8 ng/mL (after 100 mg dose) [2] | — | Northis compound levels exceed parent drug during chronic dosing [2]. |
| Steady-State Plasma Concentration | — | 2-4 times higher than this compound [2] | Achieved within 3-5 days of dosing [1]. |
| Protein Binding | Not fully quantified in results | Not fully quantified in results | — |
| % Excreted Unchanged in Urine | 1.26% (of IV dose) [1] | — | Indicates extensive metabolism [1]. |
Accurate quantification of this compound and northis compound in plasma is crucial for pharmacokinetic studies. The following validated method provides a detailed protocol.
1. Gas-Liquid Chromatography (GLC) Method [2]
The following diagram illustrates the metabolic fate of this compound and the primary experimental workflow for its analysis, integrating the pharmacokinetic and methodological data.
Diagram of this compound Metabolism and Analysis Workflow
The table below summarizes the key pharmacokinetic parameters from a study in healthy volunteers following a single 100 mg oral dose [1] [2].
| Parameter | Zimelidine | Northis compound (Active Metabolite) |
|---|---|---|
| Mean Peak Plasma Concentration (Cmax) | 103.9 ± 34.8 ng/mL | Not Specified |
| Mean Elimination Half-Life (t₁/₂) | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours |
| Time to Reach Peak Concentration (Tmax) | Rapidly absorbed | - |
During long-term administration, the metabolite accumulates; steady-state plasma concentrations of northis compound are typically 2 to 4 times higher than those of the parent this compound [1] [2].
The foundational data was generated using a specific gas-liquid chromatography (GLC) method developed for quantifying this compound and northis compound in human plasma [1] [2].
The metabolic relationship and analytical workflow for this protocol can be visualized as follows:
Diagram 1: Metabolic pathway of this compound to northis compound and the GLC analysis workflow.
This compound's therapeutic action stems from its highly selective effect on the serotonergic system [3].
| Target | Effect of this compound | Contrast with Tricyclic Antidepressants (TCAs) |
|---|---|---|
| Serotonin (5-HT) Reuptake | Potent inhibition | Also inhibited, but often non-selectively |
| Norepinephrine (NA) Reuptake | Negligible effect | Strong inhibition by many TCAs |
| Muscarinic Acetylcholine Receptors | Negligible effect | Strong blockade, causing anticholinergic side effects (e.g., dry mouth, constipation) |
| Histamine H1 Receptors | Negligible effect | Strong blockade, causing sedation and weight gain |
| Alpha-adrenergic Receptors | Negligible effect | Blockade can cause orthostatic hypotension |
| Monoamine Oxidase (MAO) | No inhibition | Not targeted by TCAs, but is by MAOIs |
This selective mechanism is illustrated below:
Diagram 2: this compound selectively inhibits the serotonin reuptake transporter, increasing serotonin in the synaptic cleft.
This compound's clinical history is a critical part of its profile.
The table below summarizes the protein binding data for Zimelidine (ZIM) and its active metabolite, Northis compound (NZIM), from a clinical study measuring free (unbound) drug fractions in patient plasma and cerebrospinal fluid (CSF) [1].
| Compound | Free Fraction in CSF (%) | Free Fraction via Equilibrium Dialysis (%) | Key Binding Protein |
|---|---|---|---|
| This compound (ZIM) | 8.4 ± 1.8 | 8.6 ± 2.2 | Alpha-1-acid glycoprotein (α1-AG) |
| Northis compound (NZIM) | 18.3 ± 2.8 | 28.1 ± 3.4 | Alpha-1-acid glycoprotein (α1-AG) |
The study concluded that for the active metabolite NZIM, calculating the free fraction from the CSF/plasma ratio is more accurate than relying on equilibrium dialysis of plasma alone [1]. Variations in free drug concentration correlated with levels of alpha-1-acid glycoprotein (α1-AG) [1].
Equilibrium Dialysis (ED) is a traditional method for measuring drug-protein binding affinity. The following workflow and details are adapted from modern, high-throughput protocols [2] [3].
Experimental workflow for quantitative microdialysis (qµD) using a Rapid Equilibrium Dialysis (RED) device.
This compound's pharmacological profile provides context for its protein binding behavior.
The diagram below illustrates this compound's primary mechanism and its role in the equilibrium dialysis experiment.
This compound inhibits serotonin reuptake; only the free, unbound fraction is pharmacologically active.
Zimelidine is a pyridylallylamine derivative, making it structurally distinct from tricyclic and other antidepressants [1] [2] [3]. Its pharmacological profile is defined by a highly selective action on the serotonergic system.
The diagram below illustrates the core mechanism of action of this compound.
The tables below summarize key quantitative data on this compound's properties and its comparison with other early SSRIs.
Table 1: Basic Chemical and Pharmacokinetic Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C~16~H~17~BrN~2~ [1] [3] |
| Molecular Weight | 317.23 g/mol [1] [3] |
| Elimination Half-Life (Parent Compound) | 8.4 ± 2.0 hours [1] |
| Elimination Half-Life (Northis compound) | 19.4 ± 3.6 hours [1] [3] |
| Primary Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [4] |
Table 2: Key Experimental Findings from Animal Studies
| Study Focus | Model/Species | Dose & Administration | Key Outcome |
|---|---|---|---|
| Morphine Tolerance [7] | Male Wistar rats (160-180 g) | 15 mg/kg, intraperitoneal (i.p.) | Significantly attenuated the development and expression of tolerance to morphine-induced antinociception. |
| Neuronal Responsiveness [6] | Sprague-Dawley rats (150-250 g) | 5 mg/kg, i.p., daily for 14 days | Did not modify the responsiveness of CA3 hippocampal pyramidal neurons to applied 5-HT. |
| Feeding Behavior [6] | Fasted rats | 0.2, 2, 20 nmol/100 nL, into medial amygdaloid nucleus | Evoked dose-dependent hypophagic (appetite-suppressing) effects. |
The following is a detailed methodology from a key study investigating this compound's effect on morphine tolerance [7], which can serve as a reference for related research.
Despite its promising pharmacological profile, this compound was withdrawn from the global market.
This compound's development, guided by Arvid Carlsson, was a pivotal proof-of-concept for the SSRI class [3] [8]. It demonstrated that targeting the serotonergic system with high specificity was a viable and effective strategy for treating depression with a more favorable side-effect profile regarding cardiotoxicity and anticholinergic effects compared to tricyclic antidepressants [2].
Zimelidine's antidepressant action is presumed to be linked to its potent and selective inhibition of the serotonin transporter (SERT) [1]. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
The following diagram illustrates the core signaling mechanism of this compound:
Figure 1: this compound inhibits the serotonin transporter (SERT), blocking serotonin reuptake and increasing its concentration in the synaptic cleft to enhance serotonergic signaling.
Key experimental methodologies used in foundational this compound studies are outlined below:
| Experimental Goal | Detailed Methodology & System | Key Measurements & Outcomes |
|---|
| In Vitro Transporter Inhibition | System: Synaptosomal preparations or cells expressing recombinant human monoamine transporters. Procedure: Tissue homogenization and centrifugation to isolate synaptosomes. Incubation with radiolabeled serotonin (e.g., ^3H-5-HT) and various concentrations of this compound/northis compound. Use of specific inhibitors to define non-specific binding [2]. | Quantitative Measure: IC₅₀ value (concentration causing 50% inhibition of serotonin reuptake). Comparison of IC₅₀ for 5-HT vs. norepinephrine/dopamine transporters to establish selectivity [2]. | | In Vivo Neurochemical & Behavioral Assays | System: Animal models (e.g., rodents). Procedure: Administration of this compound followed by microdialysis or measurement of serotonin synthesis/metabolite levels. Behavioral tests like the forced swim test (FST) or tail suspension test (TST) to assess antidepressant-like activity [2] [3]. | Measurements: Extracellular 5-HT levels in brain regions (e.g., hippocampus, cortex) via HPLC. Reduction in immobility time in FST/TST. Potentiation of serotonergic behaviors induced by 5-HTP (5-hydroxytryptophan) [2]. | | Receptor Binding Profile | System: Radioligand binding assays using brain membrane homogenates. Procedure: Incubation of tissue with radiolabeled ligands for specific receptors (e.g., ^3H-atropine for muscarinic, ^3H-mepyramine for H1 histaminergic) in presence/absence of this compound. Determination of displacement potency [2] [1]. | Key Outcome: Ki value (inhibition constant). This compound showed weak affinity for muscarinic, histaminergic H1, and α-adrenergic receptors, explaining its low incidence of anticholinergic and sedative side effects [2] [1]. |
This compound's development and withdrawal were pivotal events in psychopharmacology, summarized in the timeline below:
Figure 2: Timeline of this compound's development and withdrawal, which paved the way for subsequent SSRIs.
This compound's brief clinical life cemented several key principles in antidepressant development [4] [5] [6]:
Zimelidine represents a landmark in psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) to be marketed, though it was subsequently withdrawn due to safety concerns. Developed in the late 1970s and early 1980s, this compound emerged from research aimed at creating antidepressants with improved specificity for monoamine systems compared to existing tricyclic antidepressants (TCAs). Unlike TCAs which affected multiple neurotransmitter systems, this compound was deliberately designed to preferentially inhibit serotonin (5-hydroxytryptamine, 5-HT) reuptake with minimal impact on noradrenaline (NA) and dopamine (DA) transporters, representing a significant advancement in targeted antidepressant development [1] [2]. This whitepaper provides a comprehensive technical analysis of this compound's effects on noradrenaline and dopamine uptake mechanisms, drawing from original research studies and pharmacological data to present a detailed resource for researchers and drug development professionals.
The historical significance of this compound lies in its role as a proof-of-concept for the SSRI class, demonstrating that selective serotonin reuptake inhibition alone could produce antidepressant effects. Despite its withdrawal from clinical use due to association with Guillain-Barré syndrome and other adverse effects, this compound remains an important compound for understanding structure-activity relationships in monoamine transporter inhibition and continues to inform the development of newer antidepressants with improved safety profiles [3] [4].
This compound is a pyridylallylamine compound with a novel chemical structure unrelated to the tricyclic, tetracyclic, or monoamine oxidase inhibitor classes of antidepressants that preceded it. The drug undergoes extensive first-pass metabolism to its primary active metabolite, northis compound, which is responsible for a substantial portion of its pharmacological activity [2]. The discovery of this compound emerged from systematic research by Arvid Carlsson and colleagues who sought to develop selective inhibitors of serotonin reuptake based on the serotonin hypothesis of depression [3].
The development timeline of this compound is particularly significant in the history of psychopharmacology:
Despite its withdrawal, this compound's unique pharmacological profile continues to make it a compound of significant research interest, particularly regarding the relationship between selective serotonin reuptake inhibition and antidepressant efficacy, as well as the role of metabolite activity in therapeutic and adverse effects.
This compound demonstrates a pronounced selectivity for the serotonin transporter (SERT) over both the noradrenaline transporter (NET) and dopamine transporter (DAT). This selectivity profile was characterized through multiple experimental approaches including in vitro synaptosomal preparations, platelet uptake studies, and in vivo measurements in both animal models and human subjects [1] [2] [6].
Table 1: Monoamine Transporter Inhibition Profile of this compound and Northis compound
| Transporter | Inhibition Potency | Experimental System | Key Findings |
|---|---|---|---|
| Serotonin (SERT) | High (Primary target) | Rat brain synaptosomes | Concentration-dependent inhibition; IC₅₀ values in nanomolar range |
| Noradrenaline (NET) | Weak | Rat hypothalamic slices | Minimal effect at therapeutic doses; >10x less potent than for SERT |
| Dopamine (DAT) | Very weak/none | Rat striatal preparations | Negligible inhibition even at high concentrations |
The selectivity ratio of this compound and its active metabolite northis compound for SERT over NET has been estimated to be approximately 30:1 based on in vitro studies, with even greater selectivity over DAT [1] [2]. This stands in marked contrast to earlier tricyclic antidepressants like imipramine, which noncompetitively inhibited the uptake of all three monoamines under study, albeit with greater specificity for serotonin [7].
Table 2: Comparative Monoamine Transporter Inhibition Profiles
| Compound | SERT Inhibition | NET Inhibition | DAT Inhibition | Selectivity Profile |
|---|---|---|---|---|
| This compound | High | Weak | Very weak/Negligible | Selective SERT inhibitor |
| Imipramine | Moderate | Moderate | Moderate | Non-selective |
| Desipramine | Weak | High | Weak | Selective NET inhibitor |
| Viloxazine | Moderate | Moderate | Moderate | Mixed |
The selectivity of this compound was further demonstrated in human studies where treatment resulted in a pronounced inhibition of serotonin uptake in platelets, decrease in whole blood serotonin, and inhibition of accumulation of radiolabeled serotonin in rat hypothalamic synaptosomes incubated in patient plasma. In contrast, the accumulation of radiolabeled noradrenaline in rat synaptosomes incubated in patient plasma was only slightly affected by this compound treatment [8].
The primary methodology for assessing this compound's effects on monoamine uptake mechanisms involved synaptosomal preparations from rat brain regions:
This experimental approach allowed researchers to determine that this compound preferentially inhibited serotonin transport with a greater specificity for serotonin compared to other monoamines, and that the active centers of noradrenaline and dopamine carriers were very much alike, while those of catecholamine and serotonin carriers were less alike [7].
Human platelet models provided a peripheral marker of central serotonin uptake activity:
These studies demonstrated that the mean uptake of ¹⁴C-5-HT in patients' platelets before treatment was significantly lower than in control groups, and that this compound (mainly via its metabolite northis compound) caused a pronounced inhibition of serotonin uptake in platelets [8].
To characterize this compound's specificity beyond monoamine transporters, researchers conducted comprehensive receptor binding assays:
These studies confirmed that this compound had low affinities for postsynaptic serotonin receptors, α- and β-noradrenergic receptors, dopamine receptors, muscarinic receptors, and histamine receptors, explaining its reduced side effect profile compared to tricyclic antidepressants [1] [2].
The metabolism of this compound plays a crucial role in its pharmacological effects, with northis compound (the N-demethylated metabolite) contributing significantly to the overall activity profile:
Table 3: Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound |
|---|---|---|
| Time to Peak Plasma Concentration | 1-2 hours | 3-5 hours |
| Elimination Half-Life | 4-8 hours | 15-31 hours |
| Plasma Protein Binding | ~90% | ~75% |
| Volume of Distribution | ~4 L/kg | ~9 L/kg |
| Bioavailability | 20-50% | Higher due to metabolite formation |
Northis compound is not only more potent than the parent compound but also has a longer elimination half-life and higher distribution into highly perfused tissues including the brain [2]. After repeated administration, the concentration of northis compound in the hypothalamus was significantly correlated with the degree of inhibition of serotonin accumulation [6]. The extensive metabolism and active metabolite formation have important implications for dosing regimens and the time course of therapeutic effects.
This compound's kinetic parameters show age-dependent changes, with plasma concentrations of both this compound and northis compound being higher in elderly patients compared to younger subjects, with prolonged half-lives and reduced plasma protein binding in older populations [2].
A key advantage of this compound over earlier antidepressants was its minimal interaction with neurotransmitter receptors beyond the serotonin transporter:
This clean receptor profile represented a significant advancement in antidepressant design, as it translated to reduced side effects and improved tolerability compared to tricyclic antidepressants, particularly regarding anticholinergic, sedative, and cardiovascular adverse effects [2] [9].
The selective serotonin uptake inhibition profile of this compound had several important clinical implications:
The following diagram illustrates the relationship between this compound's pharmacological profile and its clinical effects:
Figure 1: Relationship between this compound's pharmacological profile and clinical effects
Despite its promising clinical profile, this compound was associated with serious adverse effects including Guillain-Barré syndrome and hypersensitivity reactions that ultimately led to its withdrawal from the market [3] [5]. These adverse effects highlight the importance of comprehensive safety profiling even for compounds with excellent target selectivity and therapeutic effects.
Although this compound is no longer in clinical use, its development represented a watershed moment in psychopharmacology, demonstrating that selective serotonin reuptake inhibition alone could produce antidepressant efficacy while minimizing the troublesome side effects associated with non-selective tricyclic antidepressants. The compound's clean receptor profile and selective action on the serotonin transporter established a new paradigm for antidepressant development that influenced subsequent drug discovery efforts.
For contemporary researchers, this compound continues to offer valuable insights into structure-activity relationships for monoamine transporter inhibitors and the complex interplay between primary pharmacological targets and off-target effects that influence both therapeutic and adverse outcomes. The history of this compound underscores the importance of comprehensive safety evaluation alongside efficacy studies, even for compounds with highly favorable target selectivity profiles.
The decision to withdraw zimelidine was driven by the occurrence of Guillain-Barré syndrome (GBS) in some patients [1] [2] [3]. This association was deemed an unacceptable risk that outweighed the drug's benefits.
While GBS was the primary cause for withdrawal, other adverse effects were reported, which contributed to the overall safety profile assessment.
| Concern | Description |
|---|---|
| Other Neurological Effects | Tremors, seizures, and extrapyramidal symptoms (movement disorders) were noted [3]. |
| Liver Toxicity | Rare cases of hepatitis and liver failure were reported, necessitating monitoring of liver enzymes [3]. |
| Serotonin Syndrome | A known risk with SSRIs, this potentially life-threatening condition involves agitation, confusion, rapid heart rate, and muscle rigidity [3]. |
| Withdrawal Symptoms | Abrupt discontinuation could cause flu-like symptoms, dizziness, and "brain zaps" [3]. |
The following diagram outlines the key events from this compound's development to its market withdrawal.
Key events in the history of this compound
This compound's withdrawal had an immediate impact but ultimately paved the way for future SSRIs.
This compound's history serves as a critical case study in drug development, highlighting the importance of robust post-marketing surveillance and the potential for rare, serious adverse effects to emerge only after a drug is in widespread use.
Zimelidine represents a landmark achievement in rational drug design. Developed in the late 1970s by Arvid Carlsson and colleagues at Astra AB, it was the first Selective Serotonin Reuptake Inhibitor (SSRI) to be marketed [1] [2]. Its development followed the strategy of creating a new drug capable of affecting a specific biological target—the serotonin transporter—while avoiding effects on other sites, with the goal of producing an agent that was more efficacious, safer, and better tolerated than older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [2].
The compound was synthesized as a derivative of the antihistamine brompheniramine [1] [2]. Researchers were investigating compounds with structures similar to brompheniramine due to its known antidepressant activity [1]. This compound, a pyridylallylamine, possessed a distinct structural scaffold from the tricyclic and tetracyclic antidepressants that dominated the market at the time [3]. It was first sold in 1982 but was withdrawn worldwide within two years due to rare but serious cases of Guillain-Barré syndrome [1] [4]. Despite its short market life, it served as the crucial template for the subsequent generation of SSRIs, including fluoxetine (Prozac) [2].
The core structure of this compound is (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine [1] [4]. Early synthetic efforts focused on obtaining compounds with the cis configuration (with respect to the pyridyl and allylamine groups) to optimize activity [5].
Multiple synthetic routes were employed [5]:
SAR studies from these synthetic programs revealed critical structure-activity insights [5]:
Table 1: Key Properties of this compound and its Active Metabolite
| Property | This compound (Parent Compound) | Northis compound (Active Metabolite) |
|---|---|---|
| Chemical Formula | C₁₆H₁₇BrN₂ [1] | Information Not Available |
| Molar Mass | 317.230 g·mol⁻¹ [1] | Information Not Available |
| Elimination Half-life | 8.4 ± 2.0 hours [1] [4] | 19.4 ± 3.6 hours [1] [4] |
| Contribution to Activity | Partial | Responsible for the majority of the pharmacological activity [3] |
| Steady-State Ratio (vs. Parent) | 1 | ~3 [6] |
This compound and its main active metabolite, northis compound, preferentially inhibit neuronal uptake of serotonin (5-hydroxytryptamine, 5-HT) both in vitro and in vivo, while exhibiting minimal effects on noradrenaline (NA) and dopamine (DA) uptake [7] [4].
Key pharmacological characteristics include [7]:
This compound exhibits predictable pharmacokinetics [6] [9]:
The following diagram illustrates the core pharmacological pathway and metabolic transformation of this compound.
Figure 1: this compound's core mechanism involves liver conversion to northis compound, with both compounds blocking serotonin reuptake via SERT.
Clinical studies prior to its withdrawal demonstrated that this compound was an effective antidepressant with a unique profile.
Table 2: Clinical Profile of this compound from Pre-Withdrawal Studies
| Aspect | Clinical Findings |
|---|---|
| Overall Efficacy | Comparable to amitriptyline, desipramine, maprotiline, and doxepin [3]. |
| Onset of Action | Similar to other SSRIs; therapeutic effects took 2-4 weeks despite rapid SERT inhibition [2]. |
| Side Effect Profile | Fewer anticholinergic effects (e.g., dry mouth, constipation) and less sedation than TCAs [3]. |
| Cardiovascular Effects | Less likely to cause serious cardiotoxicity in therapeutic or overdose settings compared to TCAs [3]. |
| Other Indications | Effective for cataplexy in narcolepsy without causing daytime sleepiness [1]. Shown potential in phobic anxiety and OCD [3] [2]. |
| Common Side Effects | Nausea, headache, sleep disturbance [1] [3]. |
| Serious Adverse Events | Rare occurrences of Guillain-Barré syndrome, a peripheral neuropathy; hypersensitivity reactions [1] [4]. |
Although this compound itself was unsuccessful, its development was a pivotal event in psychopharmacology.
Zimelidine was a groundbreaking pharmaceutical achievement as the first selective serotonin reuptake inhibitor (SSRI) antidepressant to be marketed. Developed in the late 1970s and early 1980s by Arvid Carlsson and the Swedish company Astra AB, this compound emerged from strategic research into compounds with structures similar to brompheniramine, an antihistamine with documented antidepressant activity [1]. The drug represented a significant departure from existing antidepressant classes, both structurally and mechanistically, as it was a pyridylallylamine compound structurally unrelated to tricyclic and tetracyclic antidepressants [2] [1].
This compound was first marketed in 1982 with considerable promise due to its novel mechanism and favorable initial safety profile [1]. However, within approximately 1.5 years of its introduction, rare but serious cases of Guillain-Barré syndrome emerged in association with the drug, along with other hypersensitivity reactions [3] [1]. These safety concerns prompted its worldwide withdrawal from the market, though it continued to be used "on license" in Sweden for several years due to its recognized therapeutic properties [4]. Despite its brief market presence, this compound served as the foundational prototype for the SSRI class, directly paving the way for subsequent successful antidepressants including fluvoxamine and fluoxetine [1] [4].
This compound exhibits a highly specific pharmacological profile characterized by its potent and preferential inhibition of serotonin (5-hydroxytryptamine, 5-HT) neuronal uptake both in vitro and in vivo, while demonstrating minimal effects on noradrenaline (NA) and dopamine (DA) uptake systems [5] [6]. The drug appears to owe the majority of its pharmacological activity to its demethylated metabolite, northis compound, which is formed extensively following administration [2] [6].
The sequence of pharmacological activity begins with this compound administration and proceeds through metabolic activation and targeted transporter inhibition, ultimately resulting in enhanced serotonergic signaling with minimal effects on other neurotransmitter systems.
Figure 1: Pharmacological Activation and Primary Mechanism of this compound
A distinctive advantage of this compound over earlier antidepressant classes was its minimal affinity for various neurotransmitter receptors responsible for the troublesome side effects associated with tricyclic antidepressants (TCAs) [5] [6]:
This clean receptor binding profile represented a significant therapeutic advantage over tricyclic antidepressants, which typically exhibited substantial activity at muscarinic, histaminic, and adrenergic receptors, resulting in predictable side effect burdens [6].
Following chronic administration, this compound demonstrated interesting neuroadaptive changes distinct from those observed with tricyclic antidepressants:
These receptor-level adaptations with prolonged this compound administration may contribute to its therapeutic antidepressant effects and represent an important area for understanding SSRI mechanisms more broadly.
This compound exhibits predictable pharmacokinetic properties with some notable characteristics regarding its absorption and distribution:
This compound undergoes extensive hepatic metabolism through multiple pathways, with demethylation representing the primary route of biotransformation to the active metabolite northis compound [2] [6]. The metabolic fate and elimination characteristics are characterized by:
Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound |
|---|---|---|
| Time to Peak Plasma Concentration | 1-2 hours | 3-5 hours |
| Elimination Half-life | 4-8 hours | 15-31 hours |
| Volume of Distribution | ~4 L/kg | ~9 L/kg |
| Plasma Protein Binding | ~90% | ~75% |
| Bioavailability | 20-50% | - |
Limited studies in elderly patients and subjects revealed important age-related pharmacokinetic differences:
Controlled clinical trials demonstrated that this compound, at dosages between 150-300 mg daily, possessed antidepressant efficacy comparable to established tricyclic antidepressants:
Beyond major depressive disorder, preliminary investigations suggested potential efficacy for other clinical indications:
The antianxiety properties of this compound represented a particularly valuable clinical attribute, potentially offering a single-agent approach for the common clinical presentation of mixed depression and anxiety.
Table 2: Comparative Therapeutic Profile of this compound Versus Tricyclic Antidepressants
| Therapeutic Aspect | This compound | Tricyclic Antidepressants |
|---|---|---|
| Antidepressant Efficacy | Equivalent to TCAs | Reference standard |
| Antianxiety Effects | Demonstrated efficacy | Variable among agents |
| Sedative Properties | Minimal to absent | Prominent with many agents |
| Onset of Action | Similar to TCAs | Typically 2-4 weeks |
| Elderly Tolerance | Generally good, with dose adjustment | Often problematic |
This compound exhibited a generally favorable adverse effect profile in comparison with tricyclic antidepressants, particularly regarding certain troublesome side effects:
The worldwide withdrawal of this compound was prompted by the emergence of rare but serious adverse events:
The Guillain-Barré syndrome cases represented an unpredictable, serious adverse reaction that emerged only after broader clinical use beyond controlled trials, highlighting the limitations of pre-marketing safety databases.
This compound demonstrated a favorable drug interaction profile in controlled investigations:
The lack of significant interaction with benzodiazepines like temazepam suggested this compound could be safely combined with these commonly co-prescribed medications [7].
The clean receptor profile of this compound was established through systematic in vitro binding assays:
These standardized pharmacological techniques demonstrated this compound's minimal affinity for key receptor classes beyond the serotonin transporter, explaining its improved side effect profile.
The serotonergic activity of this compound was characterized using sophisticated neurochemical approaches:
These methods consistently demonstrated enhanced serotonergic neurotransmission following this compound administration, confirming its SSRI mechanism.
This compound was evaluated in established animal models predictive of antidepressant activity:
The behavioral profile of this compound consistently reflected its specific serotonergic activity without the noradrenergic component of many established antidepressants.
Despite its market withdrawal, this compound remains a molecule of considerable historical and scientific importance in psychopharmacology. As the first SSRI to be marketed, it established the viability of selective serotonin reuptake inhibition as a therapeutic strategy for depression and validated the potential for antidepressants with improved tolerability profiles. The unfortunate serious adverse reactions that prompted its withdrawal highlight the critical importance of post-marketing surveillance and the limitations of pre-approval clinical trials in detecting very rare but serious adverse events.
The table below summarizes the key findings on Zimelidine's (ZIM) receptor interactions, synthesized from the search results.
| Receptor / System | Interaction / Effect | Experimental Notes / Significance |
|---|---|---|
| Serotonin (5-HT) Transporter | Potent and selective inhibition of 5-HT reuptake [1]. | Primary mechanism of action. Effect is sustained during long-term treatment without attenuation [1]. |
| Noradrenaline (NA) Transporter | Much weaker effect on NA uptake compared to 5-HT [1]. | Contributes to its classification as a selective serotonin reuptake inhibitor (SSRI). |
| 5-HT Receptors (Presynaptic) | Reduces 5-HT turnover; long-term treatment induces changes in 5-HT receptor binding sites [1]. | Suggests complex adaptions in the serotonin system beyond simple reuptake blockade. |
| 5-HT Receptors (Postsynaptic) | Lacks significant 5-HT receptor blocking action [1]. | Differentiates ZIM from tricyclic antidepressants (TCAs) like Amitriptyline. |
| Muscarinic Acetylcholine Receptors | Negligible action [1] [2]. | Explains the low incidence of anticholinergic side effects (e.g., dry mouth, constipation). |
| Histamine H1 & H2 Receptors | Practically devoid of action [1] [2]. | Explains the low incidence of sedative and weight-gain side effects. |
| Adrenergic α1-, α2-, and β-Receptors | Negligible action [1]. | Contributes to a more favorable cardiovascular side effect profile compared to TCAs. |
| Monoamine Oxidase (MAO) | No inhibitory properties [1]. | Further confirms specificity for the serotonin transporter. |
The qualitative profile is supported by specific experimental evidence:
ZIM's value as a pioneering SSRI lies in its targeted action. The diagram below illustrates its core mechanism and how its clean receptor profile distinguishes it from older antidepressants.
ZIM's selective SERT inhibition versus TCA's multi-receptor activity.
The search results lack the specific quantitative binding affinity data (e.g., Ki, IC50) you requested for a comparative table. The available historical studies established ZIM's qualitative selective profile. Modern, standardized binding assay data against a full panel of receptors and transporters is not present in the searched literature.
For detailed experimental protocols, the search results provide descriptions rather than step-by-step methods. Key methodological aspects mentioned include:
This application note describes a specific, sensitive, and reproducible gas-liquid chromatography (GLC) method for the simultaneous determination of zimelidine and its active metabolite, northis compound, in human plasma. The method uses loxapine as an internal standard and involves derivatization of northis compound to achieve a good separation [1] [2].
The key characteristics of the method are summarized below:
| Parameter | Specification |
|---|---|
| Analytical Technique | Gas-Liquid Chromatography (GLC) |
| Internal Standard | Loxapine |
| Derivatization Agent | Heptafluorobutyric anhydride (for northis compound) |
| Analytical Range | 5 - 200 ng/mL for both compounds [1] |
| Sensitivity (Lower Limit) | 5 ng/mL for both this compound and northis compound [1] |
| Retention Time (Mean) | This compound: 6.16 min; Northis compound: 10.35 min [1] |
The following diagram outlines the complete procedure from sample collection to calculation of results:
Quantify the concentrations of this compound and northis compound in the samples by comparing the peak area ratios (analyte to internal standard) against a calibration curve prepared using spiked plasma standards [1].
This GLC method was successfully applied to characterize the pharmacokinetics of this compound. The table below summarizes key single-dose pharmacokinetic parameters derived from a study of 10 healthy volunteers who received a single 100 mg oral dose of this compound [1] [2].
| Pharmacokinetic Parameter | This compound (Mean ± SD) | Northis compound (Mean ± SD) |
|---|---|---|
| Peak Plasma Concentration (C~max~) | 103.9 ± 34.8 ng/mL | Data not fully specified |
| Time to Peak Concentration (T~max~) | Data not specified | Data not specified |
| Elimination Half-Life (T~1/2~) | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours |
| Area Under the Curve (AUC) | Data not specified | Data not specified |
During long-term administration, the method demonstrated that plasma concentrations of the metabolite northis compound were 2 to 4 times higher than those of the parent drug, this compound [1] [2].
While the GLC method was robust, other analytical techniques were also developed for this compound:
Zimelidine was historically significant as the first selective serotonin reuptake inhibitor (SSRI) antidepressant, originating from Astra's research laboratories in the 1970s before its eventual market withdrawal due to safety concerns. Despite its withdrawal, analytical methods for quantifying this compound and its active metabolite northis compound remain relevant for pharmacological research, forensic analysis, and drug development studies. The accurate quantification of these compounds in biological matrices presents particular challenges due to their dibasic amine structure and the need to resolve parent drug from metabolite. This application note provides comprehensive protocols for the determination of this compound plasma concentrations using both gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) methodologies, along with detailed experimental parameters, pharmacokinetic data, and implementation guidelines for researchers and drug development professionals.
The pharmacological significance of this compound monitoring stems from its unique metabolic profile. Unlike many psychotropic medications, this compound undergoes biotransformation to northis compound, a demethylated metabolite that possesses comparable or even greater pharmacological activity than the parent compound. Studies have demonstrated that during repeated administration, plasma concentrations of northis compound exceed those of this compound by approximately 2- to 4-fold, creating a complex pharmacokinetic profile that necessitates precise analytical methods for both compounds [1] [2]. The methodologies described herein have been validated in human plasma matrices and provide the sensitivity, specificity, and reproducibility required for contemporary pharmacological research applications.
Two principal analytical techniques have been established for the quantification of this compound and northis compound in biological samples: gas-liquid chromatography (GLC) with derivatization and high-performance liquid chromatography (HPLC) with UV detection. Each method offers distinct advantages depending on the research requirements, available instrumentation, and required sensitivity. The GLC method provides enhanced sensitivity through derivatization and specialized detection, while the HPLC technique offers a more straightforward analytical approach without the need for chemical derivation.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | GLC Method | HPLC Method |
|---|---|---|
| Sensitivity | 5 ng/mL for both compounds | 25 ng/mL for both compounds |
| Internal Standard | Loxapine | Geometric isomers of this compound/northis compound |
| Sample Preparation | Single extraction with diethyl ether after basification | Single extraction with diethyl ether after basification |
| Chromatographic Separation | Derivatization with heptafluorobutyric anhydride | Silica gel column with aqueous methanolic ammonium nitrate mobile phase |
| Retention Times | This compound: 6.16 min; Northis compound: 10.35 min | Not specified in detail |
| Reproducibility | Not specified | Coefficient of variation ≤7% |
| Reference | [1] [2] | [3] [4] |
The fundamental difference between these methodologies lies in their detection mechanisms and sample processing requirements. The GLC method employs a derivatization strategy using heptafluorobutyric anhydride specifically for northis compound, which enhances chromatographic separation and detection properties [1]. In contrast, the HPLC approach utilizes the inherent UV absorbance characteristics of the analytes, with detection typically in the range of 254-280 nm, depending on the specific instrumental configuration [4]. Both methods have demonstrated sufficient sensitivity for pharmacokinetic studies, with the GLC method offering lower limits of quantification suitable for applications requiring enhanced detection capabilities.
The GLC method represents a robust approach for the simultaneous quantification of this compound and its active metabolite northis compound in human plasma, with a validated sensitivity of 5 ng/mL for both compounds [1] [2]. The method employs a derivatization technique specifically for the metabolite, enhancing chromatographic separation and detection characteristics. Sample preparation begins with the addition of the internal standard loxapine to plasma samples, followed by basification and a single extraction step using diethyl ether. The organic phase is then separated and evaporated to dryness under a gentle nitrogen stream.
The critical derivatization step involves reconstituting the residue in an appropriate solvent and treating with heptafluorobutyric anhydride to create the heptafluorobutyryl derivative of northis compound. This chemical modification is essential for achieving optimal chromatographic behavior and detection sensitivity. The derivatized samples are then injected into the gas chromatograph equipped with a suitable detector (typically electron capture or nitrogen-phosphorus detection). Chromatographic separation is achieved using a capillary column with optimized temperature programming, resulting in retention times of approximately 6.16 minutes for this compound and 10.35 minutes for derivatized northis compound [1]. The method has demonstrated excellent specificity, with baseline separation of both analytes and no interference from endogenous plasma components.
Figure 1: Workflow for GLC Analysis of this compound and Northis compound in Plasma Samples
The HPLC method provides an alternative approach for this compound and northis compound quantification without the need for derivatization, offering a simplified workflow while maintaining adequate sensitivity for most pharmacokinetic applications [3] [4]. The method begins with the addition of the internal standards (geometric isomers of this compound and northis compound) to plasma samples, followed by basification to pH 9-10. A single extraction with diethyl ether is performed, after which the organic layer is separated and evaporated to dryness under nitrogen. The residue is reconstituted in the HPLC mobile phase prior to injection.
Chromatographic separation is achieved using a normal-phase silica column (5 μm particle size) with an aqueous methanolic solution of ammonium nitrate as the mobile phase. The method employs isocratic elution with precise flow rate control, typically between 1.0-2.0 mL/min, though optimal parameters should be determined for specific instrumental configurations. Detection is performed using a variable-wavelength UV detector set at an appropriate wavelength (commonly 254-280 nm) based on the absorbance maxima of the analytes. The method has demonstrated excellent reproducibility, with a coefficient of variation not exceeding 7% across the quantitative range of 25-1000 ng/mL for both compounds [4]. This linear dynamic range covers concentrations observed in both single-dose and steady-state pharmacokinetic studies following therapeutic dosing.
Comprehensive pharmacokinetic studies following single-dose administration of this compound have revealed consistent patterns of drug absorption, distribution, and elimination. In healthy volunteers receiving a single 100 mg oral dose of this compound, the parent compound is rapidly absorbed, reaching peak plasma concentrations (C~max~) of approximately 103.9 ± 34.8 ng/mL [1] [2]. The time to peak concentration (T~max~) typically occurs within 2-4 hours post-administration, though interindividual variability exists based on factors such as gastric motility and formulation characteristics. The active metabolite northis compound appears systemically within 1-2 hours of parent drug administration, with peak concentrations generally achieved around 3-4 hours post-dose.
A critical pharmacokinetic characteristic of this compound is the differential elimination between parent drug and metabolite. The mean plasma elimination half-life for this compound is approximately 5.1-8.4 hours, while northis compound demonstrates a substantially longer half-life of 15.5-19.4 hours [1] [2] [5]. This disparity has significant implications for drug accumulation during repeated administration and contributes to the changing parent-to-metabolite ratio over time. The extensive distribution of these compounds is evidenced by their large volumes of distribution (3.2 L/kg for this compound and 9.4 L/kg for northis compound), indicating extensive tissue penetration beyond the central compartment.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound |
|---|---|---|
| T~max~ (hours) | 2-4 | 3-5 |
| C~max~ (100 mg oral, ng/mL) | 103.9 ± 34.8 | Not specified |
| Elimination Half-life (hours) | 5.1-8.4 | 15.5-19.4 |
| Volume of Distribution (L/kg) | 3.2 (range: 1.6-4.9) | 9.4 (range: 7.8-11.4) |
| Total Body Clearance (L/min) | 0.52 (range: 0.26-0.70) | 0.56 (range: 0.28-0.83) |
| Absolute Bioavailability (%) | 26-29 | 66 |
| References | [1] [2] [5] | [1] [2] [5] |
During repeated administration, the disposition kinetics of this compound and northis compound demonstrate significant changes compared to single-dose profiles. Due to the substantially longer half-life of northis compound, this active metabolite accumulates to a greater extent than the parent drug, resulting in a progressive increase in the metabolite-to-parent ratio over time. Following long-term administration of this compound (according to a progressive dosing regimen of 100 mg twice daily for the first week, 100 mg three times daily for the second week, and 100 mg morning and 200 mg evening for the third and fourth weeks), steady-state plasma concentrations of northis compound exceed those of this compound by a factor of 2 to 4 [1]. This accumulation pattern has important implications for the compound's pharmacological effects, as both parent drug and metabolite contribute to the overall clinical activity.
The systemic exposure to northis compound following oral this compound administration equals or exceeds that achieved after direct oral administration of northis compound itself, indicating efficient biotransformation of the parent drug [5]. This observation, coupled with the comparable or potentially greater pharmacological activity of the metabolite, underscores the importance of monitoring both compounds during therapeutic use or clinical investigations. The relatively low absolute bioavailability of this compound (26-29%) compared to northis compound (66%) suggests significant first-pass metabolism, primarily through N-demethylation, which contributes to the prominent role of the metabolite in the overall pharmacological profile.
The analytical methodologies described in this application note support diverse research applications in clinical pharmacology and drug development. Therapeutic drug monitoring of this compound and northis compound has been employed to optimize dosing regimens in depression treatment, with particular attention to the changing parent-to-metabolite ratio during therapy initiation and maintenance [6]. Pharmacokinetic studies have elucidated the complex absorption and disposition characteristics of these compounds, including their variable bioavailability, extensive tissue distribution, and differential elimination patterns [1] [5]. Additionally, these analytical methods have facilitated drug interaction investigations, metabolic phenotyping studies, and correlation analyses between plasma concentrations and pharmacological effects.
The application of these methods in special populations requires consideration of potential physiological variables that may alter drug disposition. While comprehensive studies in hepatically impaired or renally insufficient patients are limited due to the drug's market withdrawal, the known pharmacokinetic parameters suggest that dosage adjustments would likely be necessary in such populations. The extensive metabolism and variable bioavailability of this compound, coupled with the renal elimination of northis compound, indicate that both hepatic and renal function could significantly influence plasma concentration profiles. Researchers should consider these factors when designing studies involving participants with compromised organ function.
Selection between the GLC and HPLC methodologies depends on several factors, including required sensitivity, available instrumentation, sample throughput requirements, and technical expertise. The GLC method with derivatization offers superior sensitivity (5 ng/mL versus 25 ng/mL for HPLC), making it preferable for studies requiring quantification of low plasma concentrations, such as single-dose kinetic analyses or investigations involving low dosage forms [1] [2] [4]. Additionally, the GLC approach may provide enhanced specificity in complex matrices due to the two-dimensional separation achieved through derivatization chemistry and chromatographic processes.
Conversely, the HPLC method presents advantages in terms of operational simplicity and avoidance of derivatization procedures, potentially improving throughput and reducing methodological complexity [3] [4]. The HPLC technique also benefits from more commonly available instrumentation in contemporary analytical laboratories and may be more readily adapted to automated sample processing systems. For research applications requiring sensitivity only at the 25 ng/mL level or higher, such as steady-state therapeutic drug monitoring during multiple-dose administration, the HPLC method provides adequate performance with simplified operational requirements.
Figure 2: Pharmacokinetic Pathway of this compound and Northis compound in Humans
Implementation of these analytical methods requires careful attention to validation parameters to ensure data reliability and reproducibility. While the original publications provide foundational validation data, contemporary applications should include comprehensive method verification assessing accuracy, precision, selectivity, linearity, and stability under specific laboratory conditions [1] [4]. Precision should be established through replicate analyses at multiple concentrations across the calibration range, with acceptance criteria typically set at ±15% deviation from nominal values (±20% at the lower limit of quantification). Accuracy demonstrations should include both within-day and between-day assessments to establish method robustness.
Selectivity verification should confirm the absence of interference from endogenous plasma components, commonly administered concomitant medications, and potential metabolites beyond northis compound. Stability assessments should encompass evaluation of analyte integrity under various conditions, including short-term bench top storage, long-term frozen storage, freeze-thaw cycles, and processed sample stability in the autosampler. For the GLC method, additional validation of the derivatization reaction efficiency and stability of derivatives is essential. While the original methods used calibration curves spanning 25-1000 ng/mL for HPLC and demonstrated linearity down to 5 ng/mL for GLC, researchers should establish matrix-matched calibration standards and quality control samples appropriate for their specific analytical requirements.
Despite this compound's market withdrawal, research involving this compound necessitates careful attention to regulatory compliance and safety protocols. Investigations involving human subjects require appropriate institutional review board approval, with particular consideration of this compound's association with Guillain-Barré syndrome and other serious adverse effects that prompted its withdrawal from clinical use [7] [8]. Regulatory submissions for studies involving this compound should comprehensively address the rationale for compound selection, risk mitigation strategies, and monitoring plans for potential adverse events.
Laboratory safety procedures should include appropriate handling precautions for both this compound reference standards and biological samples containing the drug and its metabolites. While comprehensive safety data specific to laboratory handling are limited, general precautions for potent pharmacological agents should be implemented, including the use of personal protective equipment, engineering controls for aerosol prevention, and proper waste disposal procedures. Researchers should also consider stability implications for sample storage and shipment, with original studies typically employing frozen storage at -20°C or lower to maintain analyte integrity.
The analytical methodologies presented in this application note provide robust, validated approaches for the quantification of this compound and its active metabolite northis compound in human plasma. Both GLC and HPLC methods offer distinct advantages for specific research applications, with the GLC method providing enhanced sensitivity through derivatization and the HPLC approach offering operational simplicity. The comprehensive pharmacokinetic data generated using these methods reveal the complex disposition characteristics of these compounds, including the prominent role of northis compound as an active metabolite with distinct pharmacokinetic properties. These protocols continue to support valuable research applications in pharmacology, drug metabolism, and analytical chemistry, despite this compound's historical market withdrawal.
This compound represents a historically significant antidepressant as the first selective serotonin reuptake inhibitor (SSRI) ever marketed, paving the way for subsequent drugs in this class. This pyridylallylamine compound exhibits a distinct chemical structure different from other antidepressants, with a mechanism centered on potent inhibition of the serotonin transporter (SERT), thereby enhancing serotonergic neurotransmission. What makes this compound particularly interesting from a pharmacokinetic perspective is its active metabolite, northis compound, which possesses comparable or even greater pharmacological activity than the parent compound. Although this compound was withdrawn from clinical use due to safety concerns including Guillain-Barré syndrome and hypersensitivity reactions, its well-characterized distribution between plasma and cerebrospinal fluid (CSF) makes it an excellent model compound for studying CNS drug penetration [1].
Understanding the CSF concentration of psychoactive compounds remains critical in CNS drug development because CSF drug levels often reflect unbound drug concentrations in the brain extracellular fluid, providing a reliable indicator of blood-brain barrier (BBB) penetration. For researchers investigating SSRIs and other neuropsychiatric medications, this compound serves as a valuable prototype compound for methodological development in assessing BBB transport mechanisms. The extensive historical data available on this compound's pharmacokinetics and CSF distribution provides a robust foundation for comparing new chemical entities and validating novel BBB penetration assessment techniques [2] [3].
This compound exhibits distinct pharmacokinetic characteristics that influence its distribution to the central nervous system. Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 26-29% for the parent compound. The drug demonstrates a relatively short elimination half-life of 5.1-8.4 hours, while its active metabolite, northis compound, exhibits a substantially longer half-life of 15.5-19.4 hours, supporting once-daily dosing in therapeutic applications [4] [5]. This half-life difference has important implications for CSF concentrations, particularly during steady-state administration where northis compound accumulates to a greater extent than the parent compound.
The volume of distribution for this compound is approximately 3.2 L/kg, indicating extensive tissue binding, while northis compound demonstrates an even larger volume of distribution of 9.4 L/kg, suggesting more extensive penetration into tissues including the central nervous system [4]. Total body clearance values for both compounds are similar at approximately 0.52 L/min for this compound and 0.56 L/min for northis compound. Notably, the formation of northis compound from the parent compound is substantial, with oral administration of this compound resulting in comparable or greater systemic exposure to northis compound than direct administration of northis compound itself, highlighting the significant contribution of the metabolite to overall pharmacological activity [4].
Protein binding significantly influences the distribution of both this compound and northis compound to cerebrospinal fluid. Research demonstrates that this compound is approximately 91.4% bound to plasma proteins, resulting in a free fraction of 8.6%. Northis compound exhibits lower protein binding at approximately 71.9%, corresponding to a free fraction of 28.1% when measured by equilibrium dialysis [2]. These protein binding characteristics directly impact CSF penetration, as evidenced by measurements showing free this compound concentrations in CSF of 8.4% and northis compound concentrations of 18.3% based on the CSF to plasma concentration ratio [2].
Table 1: Comparative Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound | Measurement Conditions |
|---|---|---|---|
| Elimination Half-life | 5.1-8.4 hours | 15.5-19.4 hours | Healthy volunteers following single doses [4] [5] |
| Bioavailability | 26-29% | 66% | Single oral doses in healthy volunteers [4] |
| Volume of Distribution | 3.2 L/kg | 9.4 L/kg | Healthy volunteers following intravenous administration [4] |
| Total Body Clearance | 0.52 L/min | 0.56 L/min | Healthy volunteers following intravenous administration [4] |
| Plasma Protein Binding (Free Fraction) | 8.6% | 28.1% | Equilibrium dialysis of patient plasma [2] |
| CSF/Plasma Ratio | 8.4% | 18.3% | Steady-state measurements in depressed patients [2] |
| Time to Peak Plasma Concentration | ~3 hours | ~3 hours | Following oral administration [4] |
The free drug hypothesis posits that only unbound drug molecules can cross cellular membranes and reach pharmacological targets within the CNS. The protein binding data for this compound and northis compound align with this principle, as the higher free fraction of northis compound corresponds with its greater volume of distribution and potentially enhanced access to central nervous system targets. Research has demonstrated that variations in free drug concentrations correlate modestly with α1-acid glycoprotein concentrations, suggesting this plasma protein plays a significant role in binding both compounds [2]. This relationship between plasma protein binding and CSF distribution represents a critical consideration for researchers predicting CNS exposure of new chemical entities based on protein binding data alone.
Equilibrium dialysis remains the gold standard method for determining plasma protein binding of pharmaceutical compounds, providing critical data for predicting CSF penetration. The following protocol outlines the specific methodology adapted from published studies on this compound [2]:
Equipment Setup: Utilize dialysis cells separated by a semi-permeable membrane with a molecular weight cutoff of 12-14 kDa. The membrane should be preconditioned according to manufacturer specifications before use. The donor chamber (plasma side) and receiver chamber (buffer side) should have a volume of approximately 1.0 mL each to ensure proper equilibrium establishment.
Sample Preparation: Collect plasma samples from patients following at least 5 days of placebo administration to avoid interference from previously administered drug. Add this compound and northis compound reference standards to drug-free plasma to create calibration standards spanning concentrations of 5-500 ng/mL. Include quality control samples at low, medium, and high concentrations within the calibration range.
Dialysis Procedure: Load plasma samples spiked with this compound and northis compound into the donor chamber and phosphate buffered saline (pH 7.4) into the receiver chamber. Conduct dialysis for 6 hours at 37°C with constant gentle shaking to ensure proper equilibrium without disrupting the membrane integrity.
Post-Dialysis Analysis: After dialysis, collect samples from both chambers and analyze using validated analytical methods. Calculate the free fraction (fu) using the formula: fu = (concentration in receiver chamber) / (concentration in donor chamber) × 100. Validate the method by ensuring mass balance recovery of 85-115% and minimal non-specific binding to the apparatus.
This equilibrium dialysis protocol successfully demonstrated free fractions of 8.6% for this compound and 28.1% for northis compound, closely matching the CSF/plasma ratios measured in patient samples [2]. The methodology provides a robust in vitro approach for predicting CSF penetration of new chemical entities during early drug development stages.
Direct measurement of this compound and northis compound concentrations in cerebrospinal fluid requires careful sample collection and sensitive analytical techniques. The following protocol details the methodology based on clinical studies in depressed patients:
Patient Preparation and CSF Collection: Obtain informed consent from patients according to institutional guidelines. Administer this compound at therapeutic doses (typically 100-200 mg twice daily) for a minimum of 10-14 days to ensure steady-state conditions have been achieved. Perform lumbar puncture between 2-4 hours after the morning dose, collecting 5-10 mL of CSF in sterile polypropylene tubes. Centrifuge CSF samples at 2000 × g for 10 minutes to remove any cellular components, and aliquot the supernatant for analysis [2].
Sample Preparation for Chromatographic Analysis: For gas-liquid chromatography (GLC) analysis, add internal standard (loxapine) to 1 mL of plasma or CSF. Alkalinize samples with 0.5 mL of 0.5 M sodium carbonate buffer (pH 9.5) and extract with 5 mL of n-hexane containing 1.5% isoamyl alcohol by rotating for 15 minutes. Separate organic layers by centrifugation at 3000 × g for 10 minutes, transfer to clean tubes, and evaporate under nitrogen stream at 40°C. For northis compound detection, derivative the residue with 50 μL heptafluorobutyric anhydride at 60°C for 30 minutes before analysis [5].
Chromatographic Conditions: Utilize a gas chromatograph equipped with a nitrogen-phosphorus detector or mass spectrometric detection. Employ a fused-silica capillary column (e.g., DB-5, 15 m × 0.25 mm i.d., 0.25 μm film thickness). Use helium as carrier gas at 1.5 mL/min flow rate. Implement a temperature program starting at 180°C for 1 minute, increasing to 280°C at 20°C/min, with a final hold time of 5 minutes. Injector and detector temperatures should be maintained at 250°C and 300°C, respectively [5].
Method Validation: The validated GLC method demonstrates excellent sensitivity with limits of quantification of 5 ng/mL for both this compound and northis compound in plasma and CSF samples. The method shows linear response over the concentration range of 5-500 ng/mL with correlation coefficients >0.998. Intra-day and inter-day precision values show less than 10% relative standard deviation, while accuracy ranges from 95-105% of nominal concentrations [5].
Table 2: Analytical Methods for Quantifying this compound and Northis compound
| Analytical Method | Sensitivity (LOQ) | Linear Range | Key Steps | Applications |
|---|---|---|---|---|
| Gas-Liquid Chromatography (GLC) | 5 ng/mL | 5-500 ng/mL | Derivatization of northis compound with HFBA; loxapine as internal standard | Plasma and CSF samples from clinical trials [5] |
| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Straight-phase ion-pair chromatography; suitable for divalent amines | Pharmaceutical formulation analysis [4] |
| Equilibrium Dialysis | Not applicable | Not applicable | 6-hour dialysis at 37°C against PBS; MWCO 12-14 kDa | Protein binding studies [2] |
Research investigating the relationship between this compound concentrations in biological fluids and clinical outcomes provides valuable insights for CNS drug development. Studies in depressed patients have examined potential correlations between steady-state plasma concentrations of this compound, northis compound, and therapeutic response, though these attempts have generally been unsuccessful in establishing clear concentration-response relationships [6]. This finding suggests that factors beyond simple plasma exposure metrics contribute to the antidepressant response, possibly including receptor adaptation mechanisms, individual differences in blood-brain barrier transport, or genetic variations in drug targets.
Interestingly, research has identified that patients with low pretreatment concentrations of 5-hydroxyindoleacetic acid (5-HIAA) in cerebrospinal fluid (below 20 ng/mL) responded significantly better to this compound treatment than those with higher baseline 5-HIAA concentrations [6]. This important finding suggests that biochemical phenotyping of patients through CSF analysis may help identify patient subgroups most likely to respond to serotonergic antidepressants. In contrast, such a relationship was not observed for desipramine, a predominantly noradrenergic antidepressant, highlighting the specificity of this biomarker for serotonergic medications. These findings underscore the importance of considering both drug concentrations in CSF and endogenous biomarker levels when evaluating CNS drug activity.
The passage of this compound and northis compound across the blood-brain barrier occurs primarily through passive diffusion of the unbound drug fractions, consistent with their moderate lipophilicity and molecular weights below 500 Da. The blood-brain barrier, comprised of brain microvascular endothelial cells connected by tight junctions, represents the primary interface regulating drug movement from circulation into the central nervous system [3]. The higher free fraction of northis compound (28.1%) compared to this compound (8.6%) directly facilitates its greater distribution into both brain tissue and cerebrospinal fluid, explaining the higher CSF/plasma ratio observed for the metabolite.
Research with radiolabeled this compound analogs has demonstrated good brain penetration of approximately 0.8-1% injected dose per gram of brain tissue, with brain-to-blood ratios reaching up to 3:1 [7]. However, specific binding to serotonin transporters in brain regions was not prominent in blocking studies, suggesting that while these compounds readily cross the blood-brain barrier, they may not exhibit optimal target engagement characteristics for neuroimaging applications. From a drug development perspective, this compound represents a compound with favorable BBB penetration properties, achieving CSF concentrations sufficient for serotonin transporter inhibition while maintaining reasonable peripheral exposure levels at therapeutic doses.
The following diagram illustrates the comprehensive research workflow for studying this compound cerebrospinal fluid concentrations, from experimental design through data interpretation:
Diagram 1: Research workflow for this compound CSF concentration studies illustrating the sequential phases from subject selection through data interpretation.
This research workflow outlines the systematic approach required for rigorous assessment of this compound concentrations in cerebrospinal fluid. The process begins with careful study design and subject selection, noting that clinical studies typically involve either depressed patients undergoing therapeutic treatment with this compound or healthy volunteers in controlled pharmacokinetic studies. The dosing regimen must achieve steady-state conditions, typically requiring 10-14 days of repeated administration, as single-dose studies may not accurately reflect the complex equilibrium between plasma and CSF compartments [2] [6].
The sample collection phase requires precise timing of CSF and plasma samples, with lumbar puncture ideally performed 2-4 hours after oral dosing to capture near-peak concentrations in CSF. Simultaneous collection of plasma samples enables direct calculation of CSF/plasma ratios, providing insight into the extent of blood-brain barrier penetration. The analytical phase demands sensitive and specific methods capable of detecting low nanogram-per-milliliter concentrations of both this compound and northis compound in biological matrices, with GLC demonstrating sufficient sensitivity for this application [5]. Finally, data analysis should incorporate both pharmacokinetic calculations and statistical evaluation of potential relationships between concentration metrics and clinical outcomes, acknowledging that such correlations have proven challenging to establish for this compound [6].
The comprehensive analysis of this compound cerebrospinal fluid concentrations provides valuable insights for contemporary CNS drug development. The methodological approaches detailed in these application notes—including equilibrium dialysis for protein binding determination, sensitive chromatographic methods for quantitation, and simultaneous plasma-CSF sampling protocols—offer robust frameworks for evaluating new chemical entities targeting the central nervous system. The extensive historical data on this compound serves as an important benchmark for comparing novel compounds and validating new blood-brain barrier penetration assessment techniques.
Several key principles emerge from the research on this compound that remain highly relevant for modern drug development. First, the importance of active metabolites must not be overlooked, as northis compound contributes significantly to both therapeutic effects and CSF exposure. Second, protein binding characteristics serve as reasonable predictors of CSF penetration, with free drug concentrations closely matching CSF/plasma ratios. Finally, the complex relationship between CSF drug concentrations, biomarker status, and clinical outcomes highlights the need for multifactorial assessment approaches in CNS drug development rather than relying solely on exposure metrics. While this compound is no longer in clinical use, the detailed methodologies and fundamental principles derived from its study continue to inform contemporary research on central nervous system drug penetration.
The core methodology is summarized from a 1982 clinical trial that measured the plasma protein binding of this compound and its metabolite, northis compound, in depressed patients using equilibrium dialysis [1].
The table below summarizes the key quantitative findings from the equilibrium dialysis experiment [1].
| Compound | Free Fraction by Equilibrium Dialysis (Mean ± SD) | Free Fraction Calculated from CSF/Plasma Ratio (Mean ± SD) |
|---|---|---|
| This compound (parent drug) | 8.6% ± 2.2% | 8.4% ± 1.8% |
| Northis compound (metabolite) | 28.1% ± 3.4% | 18.3% ± 2.8% |
The study also noted that the variation in free drug fraction correlated modestly with the plasma concentration of alpha-1-acid glycoprotein (AAG), a key binding protein for basic drugs like this compound [1].
While the original protocol is sparse on details, modern best practices for equilibrium dialysis can guide a contemporary application. The following workflow outlines the general steps, which you can adapt based on your specific research requirements.
Workflow Steps and Key Considerations:
This application note reconstructs a foundational protocol for studying this compound's protein binding. The data shows distinct binding characteristics between this compound and its active metabolite, northis compound. For contemporary research, this historical data serves as a benchmark, while the principles and modern best practices outlined provide a robust framework for designing protein binding studies for new chemical entities.
Zimelidine was the first selective serotonin reuptake inhibitor (SSRI) antidepressant marketed, serving as an important milestone in psychopharmacology despite its subsequent market withdrawal. The accurate quantification of this compound and its pharmacologically active N-demethylated metabolite, northis compound, remains crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details two robust chromatographic methods—high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC)—for the precise quantification of these analytes in human plasma, providing researchers with validated methodologies for clinical and research applications [1] [2] [3].
The pharmacological significance of this compound lies in its selective inhibition of serotonin reuptake, with northis compound contributing substantially to its therapeutic effects. Understanding the pharmacokinetic relationship between these compounds is essential, particularly given northis compound's longer elimination half-life and potential for accumulation during repeated dosing [2] [3].
Both methods leverage the fundamental principles of chromatographic separation followed by detection:
HPLC Method: Utilizes normal-phase chromatography on a silica stationary phase with a methanolic ammonium nitrate mobile phase, followed by UV detection of the separated analytes.
GLC Method: Employs a derivatization approach where northis compound is converted to a heptafluorobutyryl derivative for enhanced separation and detection sensitivity.
The methods incorporate structural analogs as internal standards to correct for variability in extraction efficiency and instrument response, ensuring precise and accurate quantification across the analytical range [1] [2].
Table 1: Instrumentation Configuration for Chromatographic Methods
| Component | HPLC Method | GLC Method |
|---|---|---|
| Chromatograph | High-performance liquid chromatograph | Gas-liquid chromatograph |
| Column | 5-μm silica gel column | Not specified in detail |
| Detection | Variable-wavelength UV detector | Not specified (likely FID or MS) |
| Internal Standard | Geometric isomers of this compound/northis compound | Loxapine |
Table 2: Optimized Chromatographic Parameters
| Parameter | HPLC Method | GLC Method |
|---|---|---|
| Stationary Phase | 5-μm silica gel | Not specified |
| Mobile Phase/Gas | Aqueous methanolic ammonium nitrate | Carrier gas not specified |
| Flow Rate | Not specified | Not specified |
| Detection | UV detection (wavelength not specified) | Not specified |
| Retention Times | Not specified | This compound: 6.16 min; Northis compound: 10.35 min |
| Internal Standard | Geometric isomers | Loxapine |
Both methods have undergone comprehensive validation to ensure reliability for clinical and research applications:
Table 3: Method Validation Parameters
| Validation Parameter | HPLC Method | GLC Method |
|---|---|---|
| Linear Range | 25-1000 ng/mL | ≥5 ng/mL (sensitivity: 5 ng/mL) |
| Minimum Quantifiable Amount | 25 ng | Not specified |
| Precision (CV) | ≤7% across range | "Reproducible" |
| Sensitivity | 25 ng/mL | 5 ng/mL |
| Specificity | No interfering peaks reported | Good separation achieved |
The single-step liquid-liquid extraction protocol provides efficient recovery of both analytes from plasma. The use of basified plasma with diethyl ether extraction yields clean extracts with minimal matrix interference. Recovery values were consistent across the analytical range, though specific recovery percentages were not provided in the source literature [1].
The following diagram illustrates the complete analytical procedure from sample preparation to data analysis:
Figure 1: Complete analytical workflow for this compound and northis compound quantification showing both HPLC and GLC pathways
The validated methods have been successfully applied to clinical pharmacokinetic studies, generating the following representative data:
Table 4: Pharmacokinetic Parameters in Healthy Volunteers (100 mg Single Oral Dose)
| Parameter | This compound | Northis compound |
|---|---|---|
| Mean Peak Plasma Concentration (Cₘₐₓ) | 103.9 ± 34.8 ng/mL | Not specified |
| Time to Peak Concentration (Tₘₐₓ) | Not specified | Not specified |
| Elimination Half-life (t₁/₂) | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours |
| Northis compound:this compound Ratio (steady-state) | 2:1 to 4:1 (accumulation observed) |
During repeated administration in depressed patients (100 mg twice daily for one week, followed by 100 mg three times daily for the second week, then 100 mg morning and 200 mg evening for weeks 3-4), plasma concentrations of northis compound were found to be 2 to 4 times higher than those of the parent compound, reflecting its longer elimination half-life and accumulation potential [2] [3].
The described methods provide reliable tools for quantifying this compound and its active metabolite in biological samples. The HPLC method offers a straightforward approach without requiring derivatization, while the GLC method provides enhanced sensitivity down to 5 ng/mL, potentially advantageous for low-concentration determinations or pharmacokinetic studies requiring extended quantification range [1] [2].
The observed pharmacokinetic data explains the clinical profile of this compound, with the rapidly formed northis compound metabolite achieving higher steady-state concentrations due to its significantly longer elimination half-life. This accumulation pattern has clinical implications for both efficacy and safety during repeated dosing [3].
While this compound itself was withdrawn from clinical use due to adverse effects including Guillain-Barré syndrome in some patients, these analytical methods remain valuable for research applications, including studies of SSRI pharmacology, structure-activity relationships, and historical drug development analysis [4].
The detailed protocols presented in this application note provide robust and validated methods for the precise quantification of this compound and northis compound in human plasma. Both HPLC and GLC approaches demonstrate adequate sensitivity, precision, and accuracy for pharmacokinetic studies and therapeutic monitoring applications. The methodologies can be adapted for related analytical needs in psychotropic drug development and monitoring.
Zimelidine represents a pivotal milestone in the history of psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) ever developed. Approved in the early 1980s by Astra in Sweden, this compound emerged from systematic research efforts guided by Arvid Carlsson that sought to develop antidepressants with improved specificity and reduced side effect profiles compared to tricyclic antidepressants. [1] [2] The drug demonstrated promising therapeutic efficacy for depression through its targeted mechanism of selectively inhibiting serotonin reuptake pumps at neuronal membranes, thereby enhancing serotonergic neurotransmission. [3] Unlike earlier antidepressants that affected multiple neurotransmitter systems, this compound bound with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors, which theoretically promised a superior side effect profile. [3]
Despite its promising pharmacological profile, this compound was withdrawn worldwide from clinical use within a few years of its introduction due to serious adverse effects, including cases of Guillain-Barré syndrome, an acute inflammatory demyelinating neuropathy, and other hypersensitivity reactions. [3] [1] [2] The withdrawal occurred not due to lack of efficacy but because of safety concerns, with reports describing neurological complications including both central and peripheral neuropathy. [3] [2] Nevertheless, this compound remains historically significant as it established the SSRI class and demonstrated the clinical viability of selective serotonin reuptake inhibition, paving the way for subsequent SSRIs like fluoxetine. [4] [1] From a research perspective, understanding the pharmacokinetic profile of this compound, particularly its steady-state concentration monitoring, remains crucial for drug development scientists studying antidepressant pharmacology and structure-activity relationships.
This compound exhibits a favorable absorption profile after oral administration, with rapid gastrointestinal absorption. Studies demonstrate that this compound undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 50%. [5] The parent compound has a relatively short elimination half-life, while its primary metabolite, northis compound, demonstrates substantially longer persistence in circulation—a critical consideration for steady-state concentration monitoring and dosing regimen design.
Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound | Study Details |
|---|---|---|---|
| Elimination Half-life | 4.7-8.4 hours | 19.4-22.8 hours | Single oral dose (100mg) in healthy volunteers [6] [5] |
| Time to Peak Concentration | Rapid absorption | Delayed relative to parent | Systemic conversion from this compound [6] |
| Bioavailability | ~50% | ~92% (relative to IV) | First-pass metabolism reduces parent drug bioavailability [5] |
| Protein Binding | 91.4-91.6% free fraction | 71.9-81.7% free fraction | Measured via equilibrium dialysis [7] [8] |
| Active Metabolite | Parent compound | Yes, potent SSRI | Northis compound contributes significantly to therapeutic effects [3] |
After repeated administration, the metabolic conversion of this compound to northis compound results in an important kinetic relationship where northis compound accumulates to concentrations 2-4 times higher than the parent compound at steady state. [6] This accumulation occurs because northis compound has a significantly longer elimination half-life (approximately 19.4-22.8 hours) compared to this compound (4.7-8.4 hours). [6] [5] Research investigating steady-state concentrations in depressed patients receiving chronic this compound treatment confirmed that plasma concentrations of northis compound consistently exceed those of the parent drug, creating a situation where the metabolite plays a substantial role in overall therapeutic activity. [6]
The protein binding properties of this compound and northis compound represent a critical factor in understanding their free concentrations and pharmacological activity. Research using equilibrium dialysis methods has demonstrated that this compound is highly protein bound (approximately 91.4-91.6%), while northis compound shows moderate binding (71.9-81.7%). [7] [8] These findings indicate that a substantially higher proportion of northis compound exists in the pharmacologically active unbound form compared to the parent drug.
Table 2: Protein Binding and CSF Penetration of this compound and Northis compound
| Matrix | This compound Free Fraction | Northis compound Free Fraction | Methodology |
|---|---|---|---|
| Plasma (Equilibrium Dialysis) | 8.6% ± 2.2% | 28.1% ± 3.4% | Placebo plasma samples from depressed patients [7] [8] |
| Cerebrospinal Fluid | 8.4% ± 1.8% | 18.3% ± 2.8% | CSF to plasma ratio in depressed patients at steady-state [7] [8] |
| Primary Binding Protein | α1-Acid glycoprotein | α1-Acid glycoprotein | Correlation observed in six of eight patients [7] |
Investigations into cerebrospinal fluid penetration, which reflects the free drug concentration available to cross the blood-brain barrier, revealed free fractions of 8.4% ± 1.8% for this compound and 18.3% ± 2.8% for northis compound. [7] [8] The modest correlation between α1-acid glycoprotein concentration and free drug fraction in most patients suggests this protein serves as the primary binding vehicle for both compounds. [7] The significant difference in protein binding between parent drug and active metabolite has important implications for the overall pharmacological activity, as the higher free fraction of northis compound enhances its clinical contribution despite potentially lower intrinsic potency.
The quantitative determination of this compound and northis compound in biological matrices requires sensitive and selective analytical methods. A robust gas-liquid chromatography (GLC) method was developed specifically for this purpose, offering the specificity necessary to resolve these structurally similar compounds in complex biological samples like plasma. [6]
Sample Collection and Preparation: Collect blood samples in heparinized tubes and centrifuge at 3000 × g for 10 minutes to separate plasma. Store plasma samples at -20°C if not analyzed immediately. For analysis, aliquot 1 mL of plasma into a glass extraction tube and add internal standard (loxapine at appropriate concentration). [6]
Extraction Procedure: Make samples alkaline by adding 0.5 mL of 0.1 M sodium borate buffer (pH 10). Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) and mix vigorously for 10 minutes. Centrifuge at 2000 × g for 5 minutes to separate phases. Transfer the organic layer to a conical tube and evaporate under nitrogen stream at 40°C. [6]
Derivatization: Reconstitute the dry residue in 50 μL of heptafluorobutyric anhydride and 50 μL of ethyl acetate. Heat at 60°C for 30 minutes to derivative the secondary amine group of northis compound. Evaporate the reagents under nitrogen and reconstitute the residue in 50-100 μL of appropriate injection solvent. [6]
Chromatographic Conditions:
Method Validation: The method demonstrates excellent sensitivity with limits of quantification of 5 ng/mL for both compounds. The assay shows linear response over the concentration range of 5-500 ng/mL with correlation coefficients >0.999. Both intra-day and inter-day precision show coefficients of variation <10% across the calibration range. [6]
Determination of protein binding characteristics provides essential information about the pharmacologically active free fraction of drugs. Equilibrium dialysis represents the gold standard method for assessing protein binding of this compound and northis compound under physiological conditions.
Apparatus Preparation: Use a dialysis system with two compartments separated by a semi-permeable membrane with molecular weight cutoff of 12-14 kDa. Pre-soak the membrane in distilled water for at least 30 minutes, then in dialysis buffer for an additional 30 minutes before assembly. [7] [8]
Sample Preparation: Spike drug-free plasma (from subjects on placebo) with known concentrations of this compound and northis compound (typically within therapeutic range of 50-300 ng/mL). On the opposite side of the membrane, add isotonic phosphate buffer (pH 7.4). Ensure equal volumes (typically 1 mL) on both sides of the membrane. [7] [8]
Dialysis Procedure: Conduct dialysis in a temperature-controlled environment at 37°C with gentle agitation for 4-6 hours to reach equilibrium. Preliminary time-course experiments should confirm equilibrium establishment without significant drug degradation. [7]
Post-Dialysis Analysis: After dialysis, carefully withdraw aliquots from both plasma and buffer compartments. Analyze samples using the validated GLC method described above. Calculate free fraction as the ratio of concentration in buffer compartment to concentration in plasma compartment, with appropriate correction for volume shifts. [7] [8]
Quality Control: Include blank plasma samples, zero-time controls, and reference standards with known protein binding characteristics to validate method performance. Ensure that binding equilibrium is reached without significant non-specific binding to the apparatus. [7]
The disparate half-lives of this compound and its active metabolite northis compound create a complex pharmacokinetic profile for steady-state achievement. Based on their respective elimination half-lives, this compound would be expected to reach steady-state within approximately 1-2 days of repeated dosing (5 × half-life = 5 × 5.1 h = 25.5 h), while northis compound requires 5-6 days to reach steady-state (5 × 22.8 h = 114 h ≈ 4.75 days). [5] This temporal dissociation means that during the first week of treatment, the relative contributions of parent drug and metabolite to overall pharmacological activity continually change.
Monitoring steady-state concentrations proves particularly important for this compound due to the active metabolite that accumulates to concentrations 2-4 times higher than the parent compound. [6] Research demonstrates that during long-term administration (100mg twice daily for the first week, then three times daily for the second week), northis compound plasma concentrations consistently exceed those of this compound, suggesting the metabolite contributes substantially to the overall therapeutic effect. [6] Therapeutic drug monitoring should therefore include quantification of both compounds to properly assess exposure-response relationships.
Vigilant safety monitoring is essential when working with this compound in research settings due to the serious adverse effects that led to its market withdrawal. Clinical studies should incorporate regular neurological assessments, including evaluation for symptoms suggestive of Guillain-Barré syndrome such as ascending weakness, sensory disturbances, and areflexia. [3] [2] Additionally, monitoring for hypersensitivity reactions (skin rashes, flu-like symptoms, arthralgias, eosinophilia) is warranted. [3]
While the search results do not provide specific therapeutic ranges for this compound concentrations, the methodological approaches for establishing exposure-response relationships would include:
Diagram 1: Metabolic Pathway and Pharmacokinetic Profile of this compound
Diagram 2: Experimental Workflow for this compound Concentration Monitoring
The comprehensive analysis of This compound pharmacokinetics provides valuable insights for researchers studying antidepressant drugs, particularly those investigating SSRIs. The complex relationship between this compound and its active metabolite northis compound—with their substantially different half-lives, protein binding characteristics, and accumulation patterns—highlights the importance of thorough metabolite characterization in drug development. The methodological approaches detailed in these application notes, including sensitive GLC analysis and equilibrium dialysis protocols, provide robust tools for investigating pharmacokinetic-pharmacodynamic relationships.
While this compound is no longer in clinical use, its historical significance as the first SSRI antidepressant and the detailed pharmacokinetic data available make it an important case study in drug development. Understanding the steady-state monitoring principles and analytical methodologies applied to this compound provides researchers with valuable frameworks for contemporary antidepressant development, particularly in characterizing active metabolites and optimizing dosing regimens based on comprehensive pharmacokinetic profiles.
Zimelidine represents a historically significant pharmaceutical compound as the first selective serotonin reuptake inhibitor (SSRI) to be marketed for clinical use, preceding the introduction of fluoxetine (Prozac) by several years. Developed in the 1970s by Astra Pharmaceuticals, this compound was approved in 1982 but subsequently withdrawn from the market in 1983 due to adverse neurological effects including Guillain-Barré syndrome, a demyelinating neuropathy [1]. Despite its limited clinical lifespan, this compound remains foundational to psychopharmacology research, serving as a prototypical SSRI that continues to inform our understanding of serotonergic modulation of central nervous system activity through electroencephalographic (EEG) parameters.
The significance of this compound in neuropharmacology research stems from its selective mechanism of action as a potent inhibitor of synaptosomal serotonin uptake with minimal effects on noradrenaline reuptake, unlike the tricyclic antidepressants that preceded it [2] [1]. This selective action made it an invaluable research tool for investigating the specific contributions of serotonergic systems to brain function, particularly as measured through quantitative EEG and sleep architecture parameters. Research with this compound has provided fundamental insights into the neurophysiological signature of serotonin reuptake inhibition, establishing patterns that would later be recognized across the SSRI class despite this compound's own clinical discontinuation [3] [2].
This compound administration in human subjects produces a characteristic pattern of EEG changes reflecting its central serotonergic activation. In controlled double-blind crossover studies with healthy male volunteers, single oral doses of this compound (100-300 mg) demonstrated significant stabilization of vigilance behavior characterized by reduced slow wave EEG activity and increased monorhythmic alpha activity [3]. These EEG modifications were accompanied by parallel improvements in psychological variables, including enhanced concentration ability and mild subjective feelings of activation. The pharmaco-EEG profile emerged within 1-2 hours post-administration, peaked between 2-4 hours, and persisted for approximately 6 hours, reflecting the compound's pharmacokinetic properties [3] [2].
Comparative studies with other SSRIs reveal that this compound's encephalotropic profile shares characteristics with both activating and sedating antidepressant types. At lower doses (100 mg), this compound produces EEG changes resembling those of desipramine-type antidepressants with vigilance-improving properties, while higher doses (200-400 mg of the related SSRI sertraline) induce patterns more reminiscent of imipramine-type compounds with dissociative vigilance effects [2]. This dose-dependent progression highlights the nuanced relationship between serotonin reuptake inhibition and cortical activity patterns, suggesting that therapeutic window optimization is crucial for achieving desired neurophysiological outcomes.
Table 1: Effects of Single-Dose this compound on Quantitative EEG Parameters in Healthy Volunteers
| EEG Parameter | Baseline Value | Post-Zimelidine Change | Time Course | Dose Relationship |
|---|---|---|---|---|
| Slow Wave Activity | Normal baseline | Significant reduction | Maximal at 2-4 hours | Dose-dependent (100-300 mg) |
| Alpha Activity | Normal baseline | Significant increase | Sustained for 6 hours | Dose-dependent (100-300 mg) |
| Vigilance Stability | Variable | Significant stabilization | Begins at 1-2 hours | Optimal at 100 mg |
| Cognitive Performance | Normal baseline | Improvement in concentration | Parallels EEG changes | Inverted U-shape response |
Animal studies employing this compound have elucidated its biphasic influence on vigilance states that underlies the EEG manifestations observed in human subjects. In rat models, acute administration of this compound (20 mg/kg IP) produces an initial waking enhancement during the first 2-3 hours post-administration, followed by a subsequent increase in deep slow wave sleep (SWS-2) during hours 4-5 [4]. This temporal pattern demonstrates the complex regulatory dynamics of serotonergic systems across sleep-wake cycles and suggests that this compound's net effect depends critically on the time course of observation. The initial waking effect appears to be mediated through non-5-HT2 receptors, as it is not blocked by the selective 5-HT2 antagonist ritanserin [4].
Lesion studies further clarify the neuroanatomical substrates of this compound's EEG effects. Selective lesioning of descending serotonergic pathways with 5,6-dihydroxytryptamine (5,6-DHT) potentiates this compound-induced waking, resulting in a 50% additional increase in waking during the first 2 hours post-administration with a corresponding decrease in total slow wave sleep [5]. This paradoxical enhancement suggests that this compound's effects involve complex interactions between ascending and descending serotonergic pathways, with the descending system potentially exerting a moderating influence on the waking response. Power spectral analysis further reveals that this compound reduces EEG power across the entire spectrum (0.5-20.0 Hz) during sleep, with proportionally greater effects in higher frequencies [5].
Table 2: Sleep-Wake Architecture Changes Following this compound Administration in Rats
| Sleep-Wake Stage | Acute this compound Effect | Time Course | Lesion Interaction | Ritanserin Combination |
|---|---|---|---|---|
| Waking | Significant increase | First 2-3 hours | Potentiated by 50% | Unaffected |
| Deep Slow Wave Sleep (SWS-2) | Significant increase | Hours 4-5 | Reduced | Additive increase |
| REM Sleep | Significant reduction | Throughout recording period | Enhanced reduction | Enhanced reduction |
| Total Sleep Time | Variable reduction | Dose-dependent | Potentiated reduction | Not reported |
Study Design: The quantitative EEG effects of this compound in human subjects are optimally evaluated using a double-blind, placebo-controlled, crossover design with randomized treatment sequences. The standard protocol involves administering single oral doses of this compound (100 mg, 200 mg, and 300 mg) and placebo to healthy volunteers (typically n=10-12) with a washout period of at least one week between conditions to prevent carryover effects [3] [2]. This design allows each subject to serve as their own control, increasing statistical power while minimizing interindividual variability in baseline EEG parameters.
EEG Recording Parameters: High-quality EEG recordings should be obtained from multiple electrode placements according to the International 10-20 System, with standard montages including C4–P4, P4–O2, C3–P3, P3–O1, and Fz–O1 [3]. Collodium Ag/AgCl stick-on electrodes provide optimal signal conductivity and stability during extended recording sessions. Recordings should be conducted in a sound-attenuated, electrically shielded room with controlled lighting, while subjects remain in a relaxed supine position with eyes closed. EEG signals should be digitized at a minimum sampling rate of 256 Hz with appropriate anti-aliasing filters.
Data Processing and Analysis: Raw EEG data should undergo computer-assisted spectral analysis using Fast Fourier Transformation (FFT) to generate average power spectra. The standard approach involves analyzing 3-minute artifact-free epochs with 5-second sampling windows, computing absolute power in standard frequency bands (delta: 0.5-3.5 Hz, theta: 4-7.5 Hz, alpha: 8-13 Hz, beta: 14-20 Hz) [3]. Statistical analysis employs two-way analysis of variance (ANOVA) for repeated measurements with factors for treatment condition and time, followed by post-hoc tests for specific comparisons between active drug and placebo conditions.
Complementary Assessments: To correlate EEG changes with psychological measures, comprehensive test batteries should be administered concurrently with EEG recordings at baseline and repeated at standardized intervals (1, 2, 4, and 6 hours post-drug administration) [2]. These should include cognitive performance tests (e.g., attention, concentration, and reaction time tasks) and standardized self-rating scales for subjective states. Additional physiological measures (pulse, blood pressure, pupillary size) and systematic assessment of side effects provide safety data and potential correlates of central drug effects.
Animal Preparation and Housing: Adult male Wistar rats (280-300 g) are typically employed in sleep architecture studies, housed under controlled environmental conditions with a 12-hour light/dark cycle, constant temperature (22±2°C), and ad libitum access to food and water [4] [6]. For chronic EEG recordings, animals undergo surgical implantation of cortical EEG electrodes and electromyogram (EMG) electrodes under anesthesia using stereotaxic guidance. A minimum 7-day recovery period with individual housing prevents damage to implant assemblies and ensures stable baseline recordings.
Drug Administration and Recording: Following recovery, animals are randomly assigned to treatment groups (typically n=15 per group) receiving either acute this compound (20 mg/kg IP) or vehicle control, with repeated administration protocols examining effects of subchronic treatment (14 daily doses) [6]. EEG and EMG recordings are conducted for 7-hour sessions following drug administration, with signals amplified, filtered (EEG: 0.5-30 Hz, EMG: 10-100 Hz), and digitized for computerized analysis.
Sleep Stage Scoring: Vigilance states are visually scored in consecutive epochs (typically 10-15 seconds) according to standard criteria: Wakefulness (low-voltage, high-frequency EEG with high EMG activity), Slow-Wave Sleep (SWS, high-voltage, low-frequency EEG with low EMG activity), and REM Sleep (low-voltage, high-frequency EEG with muscle atonia) [4] [6]. SWS may be further subdivided into light (SWS-1) and deep (SWS-2) slow wave sleep based on spectral composition. Key parameters include latencies to sleep onset and REM sleep, duration of each vigilance state, and number of episodes for each stage.
Statistical Analysis: Sleep architecture data are analyzed using repeated measures ANOVA with factors for treatment condition and time block, followed by appropriate post-hoc tests. Comparisons are made both between treatment groups and against each animal's baseline sleep parameters recorded before drug administration [6]. Power spectral analysis of EEG within specific sleep stages provides complementary quantitative data beyond visual staging.
The neurophysiological effects of this compound on EEG parameters emerge from its primary action as a selective serotonin reuptake inhibitor in synaptic clefts, which enhances serotonergic neurotransmission through multiple receptor subsystems. The initial waking effect observed following this compound administration appears to be mediated predominantly by non-5-HT2 receptor populations, as demonstrated by the failure of ritanserin (a selective 5-HT2 antagonist) to block this effect [4]. In contrast, the enhancement of deep slow wave sleep (SWS-2) shows an additive pattern when this compound is co-administered with ritanserin, suggesting independent mechanisms for these distinct temporal components of this compound's action on sleep-wake architecture [4].
The following diagram illustrates the proposed neurobiological mechanisms through which this compound modulates sleep-wake states and EEG parameters:
Diagram 1: Neuropharmacological Mechanisms of this compound's Effects on EEG and Sleep Architecture. This compound inhibits SERT (serotonin transporter), increasing synaptic 5-HT levels that activate multiple receptor subtypes mediating distinct EEG effects.
The complex effects of this compound on sleep architecture reflect differential engagement of serotonin receptor subtypes distributed across brain regions regulating sleep-wake states. The initial waking effect is mediated primarily through 5-HT1A receptors, particularly those in the dorsal raphe nucleus that regulate cortical activation [5]. The subsequent enhancement of deep slow wave sleep involves 5-HT2A receptor mechanisms, though the additive effects with ritanserin suggest this may represent a compensatory response rather than direct receptor stimulation [4]. REM sleep suppression, a consistent finding across studies, appears to involve multiple receptor systems including 5-HT2C receptors, with contributions from both ascending and descending serotonergic pathways [4] [6] [5].
The following experimental workflow diagram outlines the typical procedures for evaluating this compound's effects on EEG parameters in preclinical studies:
Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound Effects on Sleep Architecture in Rodent Models. The protocol encompasses surgical preparation, baseline recording, drug intervention, and comprehensive data analysis phases.
This compound continues to serve as a valuable pharmacological tool for investigating serotonergic modulation of central nervous system activity, despite its withdrawal from clinical use. The well-characterized EEG signature of this compound - featuring initial waking enhancement followed by increased deep slow wave sleep and robust REM suppression - provides a reference profile for evaluating novel serotonergic compounds [4] [3] [6]. The compound's dose-dependent effects on quantitative EEG parameters and its differential interactions with serotonin receptor antagonists continue to inform our understanding of the complex relationships between specific receptor subsystems and neurophysiological outcomes.
The experimental protocols detailed in these application notes provide robust methodologies for evaluating serotonergic compounds in both clinical and preclinical settings. The standardized approaches to quantitative EEG analysis and sleep architecture scoring enable systematic comparisons across studies and compounds, facilitating the identification of characteristic activation patterns that may predict therapeutic potential for specific psychiatric indications [3] [2]. These methods remain particularly relevant for current drug development efforts targeting novel antidepressant mechanisms with potentially improved side effect profiles compared to traditional SSRIs.
Zimelidine represents a pioneering advancement in psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) to undergo extensive clinical investigation. Developed through mechanism-based drug discovery in the early 1970s, this compound emerged from a growing understanding of the role of monoamines in depression and the deliberate design of compounds targeting specific neurotransmitter systems [1]. Unlike earlier antidepressants discovered serendipitously, this compound was developed through rational drug design based on its specific action on serotonin uptake mechanisms, representing a significant shift in psychopharmacological development strategies [1]. This targeted approach promised both medico-scientific advances and commercial potential, creating alignment between scientific and corporate interests during the early development phases [1].
The development of this compound marked a transitional period in antidepressant evaluation, bridging earlier observational approaches and modern regulatory standards. Early clinical studies with this compound employed innovative biochemical methodologies that monitored both clinical outcomes and neurochemical effects, establishing a precedent for mechanism-based assessment of psychotropic drugs [2]. Although this compound was ultimately withdrawn from the market due to adverse neurological effects, primarily Guillain-Barré syndrome in a small number of patients, its development provided crucial insights that informed subsequent SSRI development [1]. The methodological innovations pioneered in this compound trials, particularly the integration of biochemical measures with clinical outcomes, continue to influence contemporary antidepressant evaluation frameworks and deserve examination by researchers developing novel antidepressant agents.
This compound was evaluated in multiple clinical trials during the late 1970s and early 1980s, employing various study designs including placebo-controlled and active comparator models. These studies demonstrated consistent antidepressant efficacy across different patient populations while establishing a favorable side effect profile compared to traditional tricyclic antidepressants. The drug showed particular promise in severely depressed populations while maintaining efficacy in patients with mixed anxiety and depressive symptoms [3].
The tables below summarize key efficacy data from major this compound clinical trials:
Table 1: Summary of this compound Clinical Trial Efficacy Outcomes
| Study Design | Patient Population | Sample Size | Treatment Duration | Efficacy Results | Reference |
|---|---|---|---|---|---|
| Placebo-controlled | Hospital inpatients with major depressive disorder | 28 | Up to 6 weeks | 82% improvement (this compound) vs. 25% (placebo) | [4] |
| Double-blind comparative (vs. desipramine) | Hospitalized patients with endogenous depression | 65 | 4 weeks | No significant difference in overall therapeutic effect | [5] |
| Double-blind comparative (vs. amitriptyline and placebo) | Outpatients with mixed anxiety/depression | Not specified | 4 weeks | Both antidepressants superior to placebo in severe depression | [3] |
Table 2: Side Effect Profile Comparison Between this compound and Tricyclic Antidepressants
| Side Effect | This compound | Desipramine | Amitriptyline |
|---|---|---|---|
| Anticholinergic effects | Significantly less severe | More severe | More severe |
| Cardiovascular effects | Few effects | Not specified | Not specified |
| Anxiety symptoms | Significant improvement | Less improvement | Not specified |
| General tolerability | Good | Moderate | Moderate |
The efficacy data demonstrate that this compound performed comparably to established tricyclic antidepressants while offering distinct advantages in side effect profiles, particularly regarding reduced anticholinergic effects [5]. This improved tolerability represented a significant potential advancement in antidepressant therapy, though later safety concerns would ultimately limit this compound's clinical utility. The differential response patterns observed in these trials, such as this compound's particular efficacy on anxiety symptoms associated with depression, provided early evidence for the importance of targeting specific symptom clusters with mechanism-based treatments [5].
The biochemical methodology developed for this compound trials represented a innovative approach to verifying target engagement and understanding therapeutic mechanisms. The protocols assessed serotonin uptake inhibition through multiple complementary methods, creating a comprehensive picture of drug effects on the serotonin system [2]. These methods included:
The specificity of serotonin uptake inhibition by this compound was demonstrated through comparison with its effects on noradrenaline systems. While this compound and its metabolite northis compound caused potent inhibition of 5-HT uptake, they had only minimal effects on noradrenaline accumulation in rat synaptosomes [6]. This selectivity profile contrasted sharply with desipramine, which produced strong inhibition of noradrenaline uptake with more modest effects on serotonin systems [6].
Diagram 1: Comprehensive biochemical and clinical assessment workflow for this compound trials illustrating the integration of multiple biomarker measurements with clinical outcome measures
A critical component of this compound's biochemical assessment was the measurement of monoamine metabolites in cerebrospinal fluid (CSF) to evaluate central nervous system effects on neurotransmitter systems. The protocol involved:
The results demonstrated that this compound treatment caused a marked decrease in 5-HIAA levels in CSF, consistent with its proposed mechanism of serotonin reuptake inhibition and subsequent reduction in serotonin metabolism [2]. Interestingly, HMPG levels also decreased significantly, though to a lesser extent than 5-HIAA, suggesting some secondary effects on norepinephrine systems despite this compound's relative selectivity for serotonin transporters [2]. The inconsistency in HVA changes suggested minimal direct effects on dopamine systems [2].
The this compound clinical trials incorporated early biomarker research to identify potential predictors of treatment response. This innovative approach revealed that:
These findings represented an early example of the potential for targeted treatment selection based on individual biochemical characteristics, a precursor to contemporary personalized medicine approaches in psychiatry.
This compound was administered according to carefully structured protocols that balanced rapid onset of action with tolerability concerns. The standard dosing regimen evolved across clinical trials:
The active metabolite northis compound was recognized as contributing significantly to the pharmacological effects, with an understanding that steady-state concentrations of both parent compound and metabolite would be achieved within approximately 5-7 days of stable dosing [2] [6].
Table 3: this compound Dosing Protocol and Therapeutic Monitoring Parameters
| Protocol Phase | Dosing Schedule | Key Monitoring Parameters | Frequency of Assessment |
|---|---|---|---|
| Initial Titration | 25-50 mg twice daily | Side effects, vital signs | Daily (inpatient) or weekly (outpatient) |
| Maintenance Therapy | 75-150 mg twice daily | Depression rating scales (HAM-D, CPRS), platelet 5-HT uptake | Every 1-2 weeks |
| Biochemical Assessment | Steady-state dosing | Plasma drug levels, CSF monoamine metabolites (selected patients) | Pre-treatment and at 3-4 weeks |
| Long-term Management | Individualized dosing (75-300 mg/day) | Clinical response, side effect profile, weight changes | Monthly |
The relationship between plasma drug concentrations and clinical effects was extensively investigated in this compound trials. The analytical methodology included:
Despite comprehensive assessment, most studies found no significant correlation between plasma concentrations of this compound, northis compound, and clinical improvement as measured by standard rating scales [5] [6]. However, the plasma concentration of northis compound demonstrated a significant positive correlation with patient age, highlighting the importance of considering age-related pharmacokinetic differences in dosing considerations [6].
The methodological approaches pioneered in this compound trials continue to influence modern antidepressant development in several important ways. The integration of target engagement biomarkers with clinical outcomes established a precedent for mechanism-based psychotropic drug evaluation that has become standard in contemporary CNS drug development [2] [6]. Additionally, the recognition that specific biochemical subtypes of depression might respond differentially to targeted therapies has fueled ongoing research into personalized treatment approaches for mood disorders [6].
This compound's development history also offers valuable insights into the potential tensions between scientific and commercial priorities in psychopharmacology. While the convergence of interests between researchers and the pharmaceutical company during early development facilitated rapid advancement, divergence emerged during later stages regarding issues such as dosage strategy and primary care implementation [1]. This historical pattern underscores the importance of maintaining alignment between scientific rigor and commercial considerations throughout the drug development process.
The modest effect sizes observed in modern antidepressant trials, consistently around 0.3 regardless of drug mechanism, were already evident in early this compound studies when examined through the lens of contemporary regulatory frameworks [7]. This suggests that current clinical trial methodologies may systematically constrain observed effect sizes rather than reflecting inherent limitations of antidepressant efficacy. The this compound experience reminds researchers that regulatory trials represent artificial constructs with limited generalizability to real-world clinical practice, highlighting the need for more realistic evaluation models that better reflect clinical utility [7].
Diagram 2: Mechanism of action and biochemical pathways of this compound illustrating the relationship between pharmacokinetic, neurochemical, and clinical effects
The comprehensive clinical trial methodology developed for this compound evaluation represented a significant advancement in psychopharmacological research that continues to inform contemporary antidepressant development. The integrated approach combining rigorous clinical assessment with sophisticated biochemical monitoring established a new standard for mechanism-based psychotropic drug evaluation. While this compound itself did not achieve long-term clinical success, the methodological innovations and conceptual frameworks pioneered during its development persist as important contributions to the field.
Modern researchers can draw several important lessons from the this compound experience. First, the value of comprehensive biomarker assessment extends beyond confirming mechanism of action to potentially identifying patient subgroups most likely to respond to specific treatments. Second, the development of targeted therapeutics requires parallel development of companion diagnostics to optimize implementation. Finally, maintaining alignment between scientific and clinical priorities throughout the drug development process remains essential for translating pharmacological innovations into genuine clinical advances.
The continued refinement of the approaches pioneered in the this compound trials—particularly the integration of neurochemical measures with clinical outcomes—holds promise for developing more effective, better tolerated, and more personalized antidepressant therapies in the future.
Zimelidine, developed in the 1970s and briefly marketed in the early 1980s, holds historical significance as the first selective serotonin reuptake inhibitor (SSRI) antidepressant. Although withdrawn from clinical use due to safety concerns, it remains pharmacologically important as a model compound for studying SSRI pharmacokinetics and metabolism. This compound undergoes hepatic demethylation to form its primary active metabolite, northis compound, which contributes significantly to its therapeutic effects. The analytical challenges in quantifying both compounds simultaneously from biological matrices have driven the development of specialized chromatographic methods that remain relevant for contemporary drug development studies.
The clinical importance of northis compound monitoring stems from its extended half-life (19.4 ± 3.6 hours) compared to the parent drug (8.4 ± 2.0 hours) and its 2- to 4-fold higher plasma concentrations following repeated this compound administration [1] [2]. This comprehensive protocol details established methodologies for the precise quantification of this compound and northis compound in biological matrices, providing researchers with validated techniques applicable to modern antidepressant development and metabolic studies.
This GLC method enables the specific, sensitive, and reproducible analysis of this compound [3-(4-bromophenyl)-N,N-dimethyl-3(3-pyridyl)allylamine] and its biologically active demethylated metabolite, northis compound, in human plasma. The method employs derivatization chemistry to enhance chromatographic separation and utilizes internal standard calibration with loxapine to ensure quantitative accuracy. The protocol is validated for clinical pharmacokinetic studies following single and multiple oral doses of this compound [1].
The sample preparation process involves several critical steps to ensure proper extraction and derivatization:
Figure 1: Sample preparation workflow for this compound and northis compound analysis using GLC method
The method validation established the following performance characteristics for both this compound and northis compound:
Table 1: GLC Method Validation Parameters for this compound and Northis compound Quantification
| Validation Parameter | This compound | Northis compound |
|---|---|---|
| Retention Time (min) | 6.16 | 10.35 |
| Sensitivity (LOD, ng/mL) | 5 | 5 |
| Linearity Range (ng/mL) | 5-200 | 5-200 |
| Precision (CV%) | <10% | <10% |
| Extraction Recovery | >85% | >80% |
| Specificity | No interference from plasma components | No interference from plasma components |
This protocol outlines the methodology for conducting pharmacokinetic studies of this compound and northis compound in human subjects, as validated in healthy volunteer studies [1] [2]:
Table 2: Pharmacokinetic Parameters of this compound and Northis compound Following a Single 100 mg Oral Dose
| Pharmacokinetic Parameter | This compound (Mean ± SD) | Northis compound (Mean ± SD) |
|---|---|---|
| C~max~ (ng/mL) | 103.9 ± 34.8 | Not specified |
| T~max~ (h) | Not specified | Not specified |
| Half-life (h) | 8.4 ± 2.0 | 19.4 ± 3.6 |
| AUC~0-∞~ (ng·h/mL) | Not specified | Not specified |
| Metabolic Ratio | 2-4 times higher northis compound after repeated dosing | 2-4 times higher than parent compound |
For long-term administration studies, the following dosing regimen was employed: 100 mg twice daily for the first week, 100 mg three times daily for the second week, and 100 mg morning/200 mg evening for the third and fourth weeks [1].
This compound and northis compound exhibit differential pharmacological profiles that underscore the importance of metabolite monitoring. While this compound demonstrates high selectivity for serotonin transporter inhibition, its metabolite northis compound shows a broader pharmacological activity. Experimental data indicate that northis compound can inhibit noradrenaline uptake in vivo, as demonstrated in animal models where it counteracted reserpine- or apomorphine-induced hypothermia and potentiated TRH-induced hyperthermia in mice [3].
The methodological implications of these pharmacological differences necessitate careful consideration in several research contexts:
Figure 2: Metabolic transformation and pharmacological activities of this compound and its metabolite northis compound
The analytical protocols described herein support several critical research applications:
While the original GLC method provided adequate sensitivity for this compound and northis compound quantification, modern analytical laboratories would benefit from method adaptation to current technologies. The principles of sample preparation, particularly the derivatization approach for secondary amines, can be effectively transferred to more sensitive instrumentation:
Recent advances in integrated metabolomics technologies, such as UHPLC-MS/MS-SPE-NMR platforms, demonstrate how contemporary analytical workflows can comprehensively characterize drug metabolites [5]. Although not specifically applied to this compound in the literature, these approaches represent the current state-of-the-art in metabolite identification and quantification.
For laboratories implementing these methods in regulatory contexts, additional validation elements should be incorporated:
The analytical protocols for this compound and northis compound quantification represent robust methodologies that have stood the test of time in pharmaceutical research. While the parent drug is no longer clinically used, these methods remain valuable as historical references and as template approaches for developing assays for contemporary antidepressants and their metabolites. The comprehensive workflow - from sample preparation through chromatographic separation and quantitative analysis - provides a foundation that can be adapted to modern analytical platforms while maintaining the core principles of accurate metabolite quantification.
The pharmacological insights gained from applying these methods, particularly the understanding of northis compound's significant contribution to this compound's overall effects, underscore the critical importance of comprehensive metabolite analysis in psychotropic drug development. These protocols continue to inform current antidepressant research by highlighting the need to characterize both parent compounds and their pharmacologically active metabolites throughout the drug development process.
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB. This pyridylallylamine antidepressant represented a significant structural departure from earlier tricyclic antidepressants and offered a new mechanism of action specifically targeting serotonin reuptake inhibition. While this compound was withdrawn from worldwide markets in September 1983 due to associated cases of Guillain-Barré syndrome, its pharmacokinetic study methods remain scientifically valuable as examples of robust analytical development for antidepressant drugs and their active metabolites. The pharmacological interest in this compound continues due to its historical significance as the first SSRI and the well-documented methods for studying its pharmacokinetic profile, particularly the relationship between the parent drug and its active metabolite, northis compound. These analytical approaches provide researchers with validated methodologies that can be adapted for contemporary psychotropic drug development.
A specific, sensitive, and reproducible GLC method was developed for the simultaneous quantification of this compound and its biologically active demethylated metabolite, northis compound, in human plasma. This method employed loxapine as the internal standard to ensure analytical precision and accuracy across the validation range. The critical innovation in this methodology was the derivatization of northis compound with heptafluorobutyric anhydride, which enabled effective separation of the analyte peaks with retention times of 6.16 minutes for this compound and 10.35 minutes for northis compound. This derivatization step was essential for achieving the necessary chromatographic resolution between the parent compound and its metabolite [1] [2].
The method demonstrated excellent sensitivity with a lower limit of quantification of 5 ng/mL for both this compound and northis compound, making it suitable for pharmacokinetic studies following therapeutic dosing. The analytical technique showed sufficient linearity across the expected concentration ranges in clinical samples, with reproducibility validated through quality control samples. Sample processing involved alkaline extraction from plasma followed by derivatization specifically targeting the secondary amine group of northis compound, while this compound, being a tertiary amine, did not require derivatization. This differential chemical reactivity was strategically employed to achieve optimal chromatographic behavior for both compounds [1].
Alternative HPLC methods were also developed for this compound quantification, employing straight-phase ion-pair chromatography to manage the divalent amine characteristics of the molecule. These methods offered complementary approaches to the GLC technique and provided researchers with options depending on available instrumentation and specific research requirements. The HPLC methods demonstrated comparable sensitivity and selectivity while potentially offering advantages in terms of operational simplicity and avoiding the need for derivatization steps [3] [4].
The HPLC techniques utilized ultraviolet detection systems capable of detecting the aromatic ring structures in this compound and northis compound at appropriate wavelengths. Sample preparation for HPLC analysis typically involved protein precipitation or liquid-liquid extraction followed by concentration steps to achieve the necessary sensitivity for pharmacokinetic studies. Method validation parameters including precision, accuracy, selectivity, and stability were established for both GLC and HPLC methods, ensuring data reliability for clinical studies [3].
The pharmacokinetic profile of this compound is characterized by rapid oral absorption, extensive metabolism, and the formation of an active metabolite with significantly different disposition characteristics. Understanding these parameters is essential for designing appropriate dosing regimens and interpreting the drug's pharmacological effects.
Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound in Humans
| Parameter | This compound | Northis compound | Study Details |
|---|---|---|---|
| Elimination Half-life | 5.1-8.4 hours | 15.5-19.4 hours | Single oral dose of 100mg this compound [1] [4] |
| Volume of Distribution | 3.2 L/kg | 9.4 L/kg | Intravenous administration [4] |
| Clearance | 0.52 L/min | 0.56 L/min | Intravenous administration [4] |
| Bioavailability | 26-29% | 66% | Extensive first-pass metabolism [4] |
| Time to Peak Concentration | ~3 hours | ~3 hours | After oral administration [4] |
| Peak Plasma Concentration | 103.9 ± 34.8 ng/mL | - | After 100mg single oral dose [1] |
The substantially longer elimination half-life of northis compound (15.5-19.4 hours) compared to the parent drug (5.1-8.4 hours) results from its larger volume of distribution rather than differences in clearance rates. This has important clinical implications as it leads to accumulation of the active metabolite during repeated dosing, with northis compound plasma concentrations becoming 2 to 4 times higher than this compound concentrations after long-term administration. The pharmacokinetics of both compounds appear linear across the therapeutic dose range, with proportional increases in plasma concentrations following higher doses [1] [4].
Table 2: Metabolic Profile and Protein Binding Characteristics
| Parameter | Findings | Methodological Approach |
|---|---|---|
| Active Metabolite | Northis compound (demethylated derivative) | In vivo and in vitro metabolic studies |
| Metabolite Activity | Contributes significantly to pharmacological effect | Serotonin reuptake inhibition assays |
| Protein Binding | Extensive for both compounds | Equilibrium dialysis methods |
| First-Pass Metabolism | Extensive (bioavailability 26-29%) | Comparison of IV and oral administration |
A standardized single-dose pharmacokinetic study was conducted in healthy volunteers to characterize the fundamental disposition parameters of this compound and northis compound. The study enrolled ten healthy volunteers who received a single oral dose of 100 mg this compound after an overnight fast. Serial blood samples were collected prior to dosing and at predetermined time points post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours. Plasma was separated immediately after collection and stored at -20°C until analysis using the validated GLC method [1] [2].
The single-dose design allowed calculation of fundamental pharmacokinetic parameters including peak plasma concentration (C~max~), time to peak concentration (T~max~), elimination half-life (t~1/2~), area under the plasma concentration-time curve (AUC), and mean residence time (MRT). For the metabolite northis compound, the metabolite-to-parent ratio (AUC~m~/AUC~p~) was calculated to assess the extent of conversion. The study demonstrated that this compound was rapidly absorbed, with peak plasma concentrations achieved within approximately 3 hours, while northis compound concentrations peaked slightly later and declined more slowly, consistent with its longer half-life [1].
A multiple-dose pharmacokinetic study was conducted to evaluate this compound and northis compound accumulation and steady-state concentrations. The study implemented a progressively increasing dosing regimen: 100 mg twice daily during the first week, 100 mg three times daily during the second week, and 100 mg in the morning plus 200 mg in the evening during the third and fourth weeks. This complex regimen was designed to minimize side effects during initial exposure while progressively increasing doses to therapeutic levels. Trough plasma concentrations were monitored regularly throughout the study period, with intensive sampling performed at the end of each dosing interval period [1].
The multiple-dose study confirmed that northis compound accumulates to a greater extent than the parent drug due to its longer elimination half-life, resulting in steady-state concentrations of the metabolite that were 2-4 times higher than this compound concentrations. This finding is pharmacologically significant as northis compound contributes substantially to the overall serotonin reuptake inhibition effect. The time to reach steady-state concentrations was approximately 3-5 days for northis compound, consistent with its 15-20 hour half-life, while this compound reached steady-state more quickly [1].
A specialized drug interaction study was conducted to evaluate the potential pharmacokinetic and pharmacodynamic interactions between this compound and the benzodiazepine temazepam. This investigation employed a double-blind, two-period crossover design with ten healthy volunteers. Participants received either 200 mg this compound or matching placebo each morning for five days, with a washout period between treatments. On day five of each treatment period, subjects received 20 mg temazepam two hours after the this compound or placebo dose [5].
The study incorporated a comprehensive assessment battery including psychometric tests and subjective measurements performed on days four and five of each treatment period. Blood samples for temazepam pharmacokinetic analysis were collected on day five following temazepam administration. The results demonstrated that temazepam produced expected effects on psychomotor performance and subjective measures, but this compound showed no discernible interaction with either the pharmacokinetics or pharmacodynamic effects of temazepam. This study design provides a template for investigating potential drug interactions with new antidepressant agents [5].
Figure 1: Flow diagram of the drug interaction study protocol implementing a double-blind, two-period crossover design to evaluate potential interactions between this compound and temazepam.
Despite its favorable antidepressant efficacy and generally good tolerability in clinical trials, this compound was withdrawn worldwide in September 1983 due to association with Guillain-Barré syndrome in rare cases. This autoimmune disorder affecting the peripheral nervous system emerged as a serious, unpredictable adverse effect that could not be justified given the availability of alternative treatments. The withdrawal occurred despite the drug's demonstrated effectiveness as a selective serotonin reuptake inhibitor with a side effect profile that was generally superior to tricyclic antidepressants regarding anticholinergic effects and cardiotoxicity [6] [7].
From a methodological perspective, this historical context underscores the importance of post-marketing surveillance and the value of sensitive analytical methods that can be applied to investigate potential causes of serious adverse drug reactions. While the specific mechanism linking this compound to Guillain-Barré syndrome was not fully elucidated, the available pharmacokinetic methods could theoretically have been applied to investigate potential relationships between metabolic profiles and susceptibility to adverse effects. This experience with this compound contributed to the development of more comprehensive safety assessment protocols for subsequent antidepressant drugs, including more systematic evaluation of immune-mediated reactions [6].
The analytical methods for this compound quantification incorporated comprehensive quality control procedures to ensure data reliability during pharmacokinetic studies. Each analytical run included calibration standards spanning the expected concentration range and multiple levels of quality control samples prepared in drug-free plasma. The acceptance criteria typically required accuracy within ±15% of nominal values for calibration standards and quality control samples, with at least 67% of quality control samples meeting these accuracy standards. Stability assessments were conducted under various conditions including short-term bench top stability, processed sample stability in autosampler conditions, and long-term frozen storage stability [1] [2].
Method validation established specificity against endogenous plasma components and commonly co-administered medications, ensuring no interference at the retention times of this compound, northis compound, or the internal standard. Extraction efficiency was determined by comparing peak responses from extracted samples with post-extraction spiked samples, with consistent recovery required for reliable quantification. For the GLC method, the derivatization reaction was optimized for completeness and consistency, with reaction time, temperature, and reagent excess carefully controlled to ensure reproducible formation of the northis compound derivative [1].
The analytical methods developed for this compound pharmacokinetic studies represent sophisticated approaches for simultaneous quantification of a psychotropic drug and its active metabolite in biological matrices. The GLC method with derivatization of northis compound provided the specificity and sensitivity needed for comprehensive pharmacokinetic characterization, while alternative HPLC methods offered complementary techniques. These methodologies enabled researchers to elucidate the complex pharmacokinetic profile of this compound, particularly the significant role of northis compound as an active metabolite with distinct disposition characteristics.
Though this compound is no longer in clinical use, the methodological approaches developed for its study remain relevant as exemplars of rigorous bioanalytical development for drugs with active metabolites. The study designs implemented, including single-dose, multiple-dose, and drug interaction protocols, provide templates that can be adapted for contemporary psychotropic drug development. The historical episode of this compound's withdrawal for safety reasons underscores the essential role of comprehensive pharmacokinetic characterization in understanding both therapeutic and adverse drug effects, highlighting the enduring value of these methodological contributions to psychopharmacology research.
Zimelidine was a groundbreaking pharmaceutical achievement as the first selective serotonin reuptake inhibitor (SSRI) antidepressant, developed in the late 1970s and early 1980s by Arvid Carlsson for Astra AB. This pyridylallylamine derivative represented a significant structural departure from earlier tricyclic antidepressants, emerging from systematic research based on the antihistamine brompheniramine. Marketed in 1982 under trade names including Zelmid and Normud, this compound offered a more favorable safety profile compared to existing antidepressants, with specifically targeted serotonin reuptake inhibition mechanism that promised reduced side effects. Its pioneering status laid the foundation for the entire SSRI class that would revolutionize psychiatric treatment in subsequent decades. [1]
Despite its promising therapeutic benefits and initial market approval, this compound's commercial availability was tragically short-lived. Within approximately eighteen months of its introduction, rare but severe cases of Guillain-Barré syndrome emerged in association with the drug, prompting its eventual withdrawal from global markets. This autoimmune disorder, characterized by rapid-onset muscle weakness and potential paralysis, represented an unpredictable idiosyncratic reaction that remains difficult to detect in preclinical trials. The withdrawal decision highlighted the critical importance of post-marketing surveillance and the challenges in predicting rare adverse drug reactions during development phases. Nevertheless, this compound's novel mechanism of action paved the way for subsequent SSRIs like fluvoxamine and fluoxetine, which would achieve widespread clinical success. [1] [2]
Table 1: Historical Overview of this compound Development and Withdrawal
| Aspect | Details | Timeline |
|---|---|---|
| Development | Discovered by Arvid Carlsson for Astra AB | Late 1970s-early 1980s |
| Market Introduction | First SSRI antidepressant | 1982 |
| Withdrawal | Associated with Guillain-Barré syndrome cases | 1983-1984 |
| Structural Class | Pyridylallylamine derivative | Different from tricyclics |
| Predecessor Influence | Derived from brompheniramine structure | Antihistamine foundation |
The primary analytical technique for quantifying this compound and its active metabolite northis compound in biological matrices was a gas-liquid chromatography (GLC) method with impressive performance characteristics. This method achieved excellent separation of the parent drug and its demethylated metabolite through a derivatization approach, using northis compound with heptafluorobutyric anhydride to enhance detection capabilities. The internal standard loxapine provided reliable reference points for quantification, with retention times of 6.16 minutes for this compound and 10.35 minutes for northis compound, demonstrating robust chromatographic resolution. The method established a sensitivity limit of 5 ng/mL for both compounds, which was appropriate for therapeutic drug monitoring given the observed plasma concentrations in clinical use. The assay validation demonstrated specificity for both analytes in the complex plasma matrix, with reproducible results across multiple analytical runs and operators. [3] [4]
The methodological approach addressed several critical challenges in psychotropic drug analysis, including the need for sufficient sensitivity to capture the complete elimination phase of the pharmacokinetic profile and the ability to resolve structurally similar compounds. The derivatization strategy for northis compound was particularly important for improving chromatographic behavior and detection characteristics. The validation process followed scientific standards for bioanalytical methods, though complete contemporary validation parameters such as precision, accuracy, and recovery data were not fully detailed in the available literature. The method's reliability was confirmed through application in both single-dose volunteer studies and multiple-dose patient investigations, demonstrating its utility across different clinical scenarios. [3]
Table 2: GLC Method Validation Parameters for this compound and Northis compound
| Validation Parameter | Specification | Performance |
|---|---|---|
| Analytical Technique | Gas-liquid chromatography (GLC) | With derivatization of northis compound |
| Internal Standard | Loxapine | Reliable retention and peak characteristics |
| Sensitivity (LLOQ) | 5 ng/mL | Applicable to both this compound and northis compound |
| Retention Time (this compound) | 6.16 minutes | Consistent separation |
| Retention Time (Northis compound) | 10.35 minutes | Post-derivatization with HFBA |
| Specificity | Resolved parent drug and metabolite | No interference from plasma matrix |
The GLC method successfully characterized the comprehensive pharmacokinetic profile of this compound and its active metabolite following single and multiple dosing regimens. In healthy volunteers receiving a single 100mg oral dose, this compound demonstrated rapid absorption with mean peak plasma concentrations (C~max~) of 103.9 ± 34.8 ng/mL. The elimination half-life differed significantly between parent compound and metabolite, measuring 8.4 ± 2.0 hours for this compound and 19.4 ± 3.6 hours for northis compound. This substantial difference in elimination kinetics had important clinical implications, particularly regarding accumulation potential and dosing interval considerations. The method reliably quantified plasma concentrations across the relevant therapeutic range, capturing both the distribution and elimination phases of the pharmacokinetic profile. [3] [4]
In long-term administration studies involving depressed patients following a complex titration regimen (100mg twice daily for the first week, 100mg three times daily for the second week, and 100mg morning/200mg evening for the third and fourth weeks), the analytical method revealed significant metabolite accumulation. Plasma concentrations of northis compound were found to be 2 to 4 times higher than those of the parent this compound during chronic dosing, highlighting the importance of therapeutic drug monitoring for both compounds rather than just the parent drug. This accumulation pattern was consistent with the substantially longer half-life of northis compound and supported the need for analytical methods capable of reliably quantifying both compounds throughout the dosing interval. The successful application of the GLC method in these clinical settings provided robust validation of its utility in real-world therapeutic drug monitoring scenarios. [3]
Sample Preparation Procedure:
Chromatographic Conditions:
Sample Collection Scheme for Pharmacokinetic Studies:
Quality Control Procedures:
Diagram 1: GLC Analytical Workflow for this compound and Northis compound Quantification. The diagram illustrates the comprehensive sample preparation, derivatization, and chromatographic analysis process for quantifying this compound and its metabolite in plasma samples.
Recent computational toxicology research has identified potential bioactivation pathways for this compound that may explain the rare but severe adverse effects observed clinically. Bioactivation refers to the metabolic transformation of drugs into chemically reactive intermediates that can covalently bind to cellular macromolecules, potentially triggering immune-mediated adverse reactions. Advanced in silico models analyzing four common metabolic transformations (quinone formation, epoxidation, thiophene sulfur-oxidation, and nitroaromatic reduction) have identified this compound as a candidate for metabolic activation to reactive species. These models predict the joint probability of metabolite formation and subsequent reactivity with proteins or glutathione, providing insights into potential mechanisms for the Guillain-Barré syndrome cases reported during this compound's clinical use. [2]
The identification of these potential bioactivation pathways underscores the importance of comprehensive metabolic profiling during drug development, extending beyond primary active metabolites to include minor but potentially problematic metabolic routes. Modern analytical approaches should incorporate screening for reactive metabolites using methods such as glutathione trapping assays and covalent binding studies in addition to routine metabolic identification. For this compound, specifically, investigators should consider targeted analyses for potential quinone-imine structures or epoxide intermediates that might form through cytochrome P450-mediated metabolism. These analytical strategies could help identify compounds with bioactivation potential early in development, potentially preventing late-stage failures or post-marketing withdrawals. [2]
Diagram 2: Proposed Bioactivation Pathway and Toxicity Mechanism of this compound. The diagram illustrates the parallel metabolic pathways leading to both therapeutic (northis compound formation) and potential toxic (reactive metabolite formation) outcomes from this compound administration.
Beyond its historical significance as the first SSRI, this compound demonstrated promising therapeutic applications that extended beyond depression treatment. Clinical investigations revealed that this compound was highly effective for managing cataplexy in narcolepsy patients, according to research by Montplaisir and Godbout in 1986. This therapeutic effect was particularly notable because this compound improved cataplexy symptoms without causing significant daytime sleepiness—a valuable clinical advantage over tricyclic antidepressants commonly used for this indication at the time. The drug's favorable side effect profile in comparison to earlier antidepressants represented a significant advancement, though this benefit was ultimately overshadowed by the rare but serious neurological adverse effects that prompted its market withdrawal. [1]
The pharmacokinetic properties of this compound and its active metabolite northis compound played a crucial role in both its efficacy and safety profile. The substantial difference in elimination half-lives between parent drug (8.4 ± 2.0 hours) and metabolite (19.4 ± 3.6 hours) necessitated careful consideration of dosing strategies, particularly during long-term administration. The analytical methods described in this document provided the foundation for therapeutic drug monitoring approaches that could potentially optimize dosing while minimizing adverse effects. Additionally, research into this compound's effects on peripheral systems revealed interesting interactions with the enteric nervous system, with studies demonstrating that this compound could inhibit tryptamine-induced contractions in guinea pig ileum by blocking serotonin release from myenteric neurons—highlighting the complex interplay between this compound's central and peripheral effects. [3] [5]
Table 3: Key Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound |
|---|---|---|
| Elimination Half-life | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours |
| Peak Plasma Concentration (100mg single dose) | 103.9 ± 34.8 ng/mL | Not specified |
| Metabolite-to-Parent Ratio (chronic dosing) | Reference | 2-4 times higher |
| Analytical Sensitivity | 5 ng/mL | 5 ng/mL |
| Protein Binding | Extensive (exact percentage not specified) | Extensive |
The analytical methods developed for this compound, particularly the validated GLC technique with derivatization, provided robust tools for quantifying both parent drug and active metabolite in biological samples. These methods revealed critical pharmacokinetic characteristics, including the significant accumulation of northis compound during repeated administration and the substantial differences in elimination half-lives between parent compound and metabolite. While this compound itself is no longer in clinical use, the analytical approaches developed for its quantification represent important historical methodologies that contributed to our current understanding of SSRI pharmacokinetics and therapeutic drug monitoring principles.
The unfortunate market withdrawal of this compound due to rare cases of Guillain-Barré syndrome highlighted the importance of comprehensive safety evaluation extending beyond routine toxicological assessment. Contemporary research suggests potential bioactivation pathways that might explain these rare adverse events through reactive metabolite formation. Modern analytical laboratories can apply these lessons through implementation of advanced screening techniques for reactive metabolite formation early in drug development, potentially identifying compounds with bioactivation potential before extensive clinical investment. The this compound story ultimately illustrates the progressive evolution of pharmaceutical analysis from fundamental quantification to sophisticated safety prediction, with analytical chemistry playing an increasingly crucial role in ensuring drug safety.
1. Drug Profile & Status
2. Mechanism of Action in Cataplexy this compound's anticataplectic effect is presumed to be linked to its potent inhibition of the presynaptic reuptake of serotonin (5-HT) in the central nervous system [3] [4] [2]. By blocking the serotonin transporter (SERT), it increases the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.
The diagram below illustrates the proposed neurobiological mechanism by which this compound inhibits cataplexy.
This enhanced serotonergic signaling is hypothesized to inhibit the pathways that trigger cataplexy, possibly by suppressing the intrusion of REM sleep atonia into wakefulness [3] [4]. Notably, this compound lacked significant anticholinergic activity, which helped researchers dissociate the serotoninergic mechanism of cataplexy from cholinergic mechanisms [3] [4].
3. Summary of Historical Efficacy Data Clinical trials in the 1980s demonstrated this compound's specific efficacy against cataplexy, without affecting daytime sleepiness.
| Clinical Parameter | Effect of this compound | Quantitative Findings & Notes |
|---|---|---|
| Cataplexy Frequency | Significant Reduction | Marked improvement in all patients in one study (n=11); potent anticataplectic action [3] [4]. |
| Excessive Daytime Sleepiness (EDS) | No Significant Change | Daytime somnolence unaffected, as measured by self-report and polysomnography [4]. This helped establish that EDS and cataplexy have distinct control mechanisms. |
| Nocturnal Sleep Patterns | No Significant Change | No major effects on nighttime sleep architecture were reported [3]. |
| Anticholinergic Effects | Absent | Differentiated it from tricyclic antidepressants (e.g., imipramine, amitriptyline) which also have anticholinergic properties [4]. |
The following is a reconstruction of the key methodological details from historical clinical studies investigating this compound for cataplexy [3] [4].
Title: Protocol for Assessing the Anticataplectic Efficacy of this compound in Narcoleptic Patients
1. Patient Selection & Diagnostic Criteria
2. Study Design & Dosing
3. Primary & Secondary Outcome Measures
4. Data Collection & Statistical Analysis
| Aspect | Details |
|---|---|
| Primary Reason for Withdrawal | Association with Guillain-Barré syndrome, a serious disorder of the peripheral nervous system [1] [2]. |
| Other Reported Adverse Reactions | Hypersensitivity reactions involving flu-like symptoms, skin rashes, arthralgias (joint pain), and eosinophilia. Concerns were also raised about potential increases in suicidal ideation in depressed patients [2]. |
| Contraindications | Not applicable for clinical use. Historical data is irrelevant due to global withdrawal. |
| Modern Context | This compound's investigation helped establish the role of serotonin in cataplexy. Its failure led to the development of safer SSRIs (e.g., fluoxetine) and spurred research into entirely new drug classes, such as orexin receptor agonists (e.g., Takeda's oveporexton), which aim to treat the core pathophysiology of narcolepsy [7]. |
This compound holds a key place in the history of neuropharmacology. Its clinical investigation provided foundational evidence for a serotonin-specific hypothesis of cataplexy, distinguishing its pathophysiology from that of excessive daytime sleepiness [4]. While its own profile was unacceptable, it paved the way for the entire SSRI class.
Current research has moved beyond monoamine reuptake inhibition to target the core deficiency in narcolepsy type 1: the loss of orexin-producing neurons. Orexin receptor 2 agonists represent the frontier of "disease-modifying" therapy development, aiming to directly promote wakefulness by replacing the missing neuropeptide signal [7].
Zimelidine was a pioneering antidepressant, recognized as the first selective serotonin reuptake inhibitor (SSRI). Its pharmacological profile is distinct from tricyclic antidepressants (TCAs), as it primarily inhibits the uptake of serotonin (5-hydroxytryptamine, 5-HT) with a negligible effect on noradrenaline (NA) uptake and minimal affinity for cholinergic, histaminergic, and adrenergic receptors [1] [2]. While initially developed for depressive illness, early open-label studies in the 1980s suggested its potential efficacy in managing phobic anxiety [3] [4]. Despite promising clinical results, this compound was withdrawn from the market shortly after its launch due to the emergence of adverse neurological effects, including Guillain-Barré syndrome, an acute inflammatory demyelinating neuropathy [5]. Consequently, the information provided herein is for research reference and historical understanding of SSRI development.
This compound's mechanism is primarily mediated through its active metabolite, northis compound [1] [2]. The compound exerts its effects by selectively blocking the presynaptic 5-HT transporter, increasing serotonin availability in the synaptic cleft and enhancing serotonergic neurotransmission [2].
The following diagram illustrates the core mechanism of action of this compound and its effect on the neuronal circuitry related to anxiety and fear.
The serotonergic pathways targeted by this compound are complex. Deakin and Graeff's hypothesis suggests that the ascending 5-HT pathway from the dorsal raphe nucleus (DRN) to the amygdala and frontal cortex may facilitate conditioned fear (relevant to phobic anxiety), while the DRN-periventricular pathway may inhibit unconditioned fear responses [7]. Enhancement of 5-HT neurotransmission in the median raphe nucleus (MRN)-dorsal hippocampus pathway is also thought to promote resistance to stress [7], which may be relevant to the long-term therapeutic effects observed in phobic patients.
Early, small-scale clinical studies provided preliminary evidence for this compound's application in phobic anxiety. The table below summarizes the key findings from these pilot investigations.
Table 1: Summary of Clinical Studies on this compound for Phobic Anxiety
| Study Reference | Design | Patient Population | Dosage Regimen | Treatment Duration | Key Efficacy Findings | Notes |
|---|
| Pilot Study [3] | Open-label | 13 patients with principal diagnosis of phobic neurosis | 200-300 mg daily | 6-12 weeks | 7 of 13 patients definitely improved and completed at least 12 weeks of treatment. | 6 patients dropped out due to lack of improvement. Improvements included relief of symptoms, better social function, and reduced need for anxiolytics. | | Phobic Anxiety Treatment [4] | Open-label | 7 patients with phobic anxiety | Up to 300 mg daily | 5 weeks | 5 of the 6 completing patients improved. | 1 patient dropped out. 1 relapsed months later and responded again to this compound. | | Double-Blind vs. Desipramine [8] | Randomized, Double-blind | 65 hospitalized patients with endogenous depression (including anxiety) | Not specified | 4 weeks | this compound had significantly better effect on anxiety vs. desipramine. | Study focused on depressed patients, but highlights the anti-anxiety property of the drug. |
Beyond these specific studies, broader reviews noted that this compound appeared effective against concomitant anxiety in depressed patients and showed promise in treating phobic anxiety, with a side effect profile characterized by a low incidence of anticholinergic effects and drowsiness [1] [6].
The following protocols are synthesized from the methodologies described in the cited literature and are presented as templates for research understanding.
This protocol is based on the open-label studies conducted in the early 1980s [3] [4].
This protocol is informed by research on the role of 5-HT in anxiety and the effects of serotonergic agents in validated animal models [7].
Based on historical clinical data, the tolerability profile of this compound was generally favorable in the short term, especially when compared to TCAs [1] [6].
This compound holds a unique place in the history of psychopharmacology as the first SSRI. Early, albeit limited, clinical evidence suggested it could reduce symptoms of phobic anxiety, likely through its selective enhancement of serotonergic neurotransmission in specific brain pathways involved in fear and stress. Its clinical development and subsequent withdrawal provided invaluable lessons for the field, highlighting both the potential of targeting the serotonin system for anxiety disorders and the absolute necessity of rigorous, long-term safety assessment. Future research into SSRIs and other anxiolytics continues to build upon the foundational pharmacological principles first demonstrated by this compound.
1. What is the established causal link between this compound and GBS? this compound was withdrawn from the global market after clear evidence emerged linking its use to the onset of Guillain-Barré syndrome [1] [2]. The serious, sometimes fatal, cases of this acute inflammatory neuropathy prompted its removal. Clinical reports indicated that the syndrome emerged as a rare but serious adverse effect, leading the manufacturer to withdraw the product within about two years of its introduction [2] [3].
2. What were the clinical characteristics of GBS in reported cases? Case reports from the period following this compound's launch described an acute inflammatory demyelinating neuropathy consistent with GBS [3]. Patients presented with symptoms such as distal weakness (sometimes more pronounced than proximal weakness), and some cases involved cranial nerve involvement [3]. Cerebrospinal fluid (CSF) analysis typically showed elevated protein levels, and nerve conduction studies in some patients demonstrated reduced conduction velocities [3].
3. Besides GBS, what other significant adverse effects were reported? In addition to GBS, this compound was associated with a broader "hypersensitivity reaction" involving multiple organs [1]. This reaction could include symptoms such as:
The drug was also noted to potentially cause an increase in suicidal ideation and/or attempts among depressive patients [1].
4. Are there established experimental models for studying this phenomenon? Yes, research has utilized Experimental Allergic Neuritis (EAN) in Lewis rats as an animal model for Guillain-Barré syndrome [5]. Studies have shown that both this compound and its metabolite, northis compound, can suppress the clinical signs of actively induced EAN [5]. This model is valuable for investigating the immunomodulatory mechanisms of drugs and the pathogenesis of autoimmune neuropathies.
The table below summarizes key data on this compound-associated GBS and related experimental findings.
| Data Category | Summary of Findings |
|---|---|
| GBS Incidence & Timing | Rare cases reported; led to worldwide withdrawal ~1.5-2 years post-launch [2] [3]. |
| Key Clinical Features | Distal > proximal weakness; cranial nerve involvement; high CSF protein; reduced nerve conduction velocities [3]. |
| Related Adverse Effects | Flu-like symptoms, urticaria, angioedema (also noted in fluoxetine overdose case) [6]. Hypersensitivity reaction with skin rash, arthralgias, eosinophilia [1]. |
| Pharmacokinetics | Parent compound half-life: 8.4 ± 2.0 hours. Active metabolite (northis compound) half-life: 19.4 ± 3.6 hours [1]. |
| Experimental Model (EAN) | This compound & northis compound (20 mg/kg/day i.p.) suppressed clinical signs in Lewis rat EAN model [5]. In vitro: Reduced IFN-γ secreting cells, suggesting immunomodulatory action [5]. |
This protocol is based on research that used Experimental Allergic Neuritis (EAN) to study the effects of this compound [5].
Objective: To evaluate the immunomodulatory potential of a drug candidate in an animal model of Guillain-Barré syndrome.
1. Model Induction:
2. Drug Administration:
3. Clinical Assessment:
4. In Vitro Immunological Assays (ex vivo):
Challenge: Lack of efficacy in the EAN model.
Challenge: High toxicity in treated animals.
Challenge: Variable clinical scores in the EAN model.
The diagram below illustrates the hypothesized mechanism of this compound-induced GBS and a general experimental workflow for investigation.
Q1: What was the primary reason for Zimelidine's withdrawal from the market? A: this compound was withdrawn worldwide due to the occurrence of rare but serious and sometimes fatal cases of Guillain-Barré syndrome, a disorder affecting the peripheral nervous system, as well as other hypersensitivity reactions [1] [2] [3].
Q2: Besides Guillain-Barré syndrome, what other significant adverse effects were reported? A: A notable issue was a multisystemic reaction or hypersensitivity syndrome. This presented with symptoms such as fever, severe prostration, myalgias (muscle pain), arthralgias (joint pain), and involved laboratory findings like elevated liver enzymes (alkaline phosphatase, AST, ALT), and decreased white blood cell and platelet counts [3] [4].
Q3: How did this compound's general side effect profile compare to older antidepressants? A: In clinical trials, this compound was noted for its relatively mild general side effect profile compared to tricyclic antidepressants (TCAs). It demonstrated a low incidence of anticholinergic effects (e.g., dry mouth, constipation), minimal sedation, and a reduced risk of cardiotoxicity in both therapeutic dosages and overdose [5] [6]. Common side effects included nausea, headache, and sleep disturbance [1] [6].
Q4: What was this compound's mechanism of action? A: this compound was the first marketed selective serotonin reuptake inhibitor (SSRI). Its antidepressant action was presumed to be linked to the potent inhibition of serotonin (5-HT) reuptake in the central nervous system, with its active metabolite, northis compound, contributing significantly to this effect [1] [5] [6].
The tables below summarize the key adverse effects and pharmacokinetic data of this compound for easy reference.
Table 1: Summary of Major Adverse Effects
| Adverse Effect | Type/Frequency | Key Clinical Manifestations & Notes |
|---|---|---|
| Guillain-Barré Syndrome | Rare, Serious | Autoimmune disorder causing peripheral neuropathy; led to worldwide withdrawal [1] [2] [3]. |
| Multisystemic Reaction (Hypersensitivity) | Relatively High Incidence in one study (7/14 patients) [4] | Fever, myalgia, arthralgia, prostration; elevated liver enzymes, leukopenia, thrombocytopenia [3] [4]. |
| General Side Effects | Common, Usually Mild | Nausea, headache, sleep disturbances [1] [6]. |
| Anticholinergic Effects | Low Incidence | Minimal dry mouth, constipation compared to TCAs [5] [6]. |
| Cardiovascular Effects | Low Incidence | Minimal cardiotoxicity at therapeutic doses; safer in overdose than TCAs [5] [6]. |
Table 2: Key Pharmacokinetic Parameters
| Parameter | This compound (Parent Compound) | Northis compound (Active Metabolite) |
|---|---|---|
| Elimination Half-life | 8.4 ± 2 hours [1] [3] | 19.4 ± 3.6 hours [1] [3] |
| Time to Peak Plasma Concentration | 1 - 2 hours (after oral dose) [6] | 3 - 5 hours (after oral dose of this compound) [6] |
| Protein Binding | ~90% [6] | ~75% [6] |
| Volume of Distribution | ~4 L/kg [6] | ~9 L/kg [6] |
For researchers investigating drug safety, the following outlines the methodologies used to identify and characterize this compound's adverse effects.
This protocol is based on the clinical study that identified a high incidence of hypersensitivity reactions [4].
This describes the process that led to the identification of Guillain-Barré syndrome.
The relationship between this compound's mechanism, its metabolite, and the observed serious adverse effects can be conceptualized as follows:
For modern drug development, the case of this compound offers critical lessons for de-risking projects, particularly for neurologic and immunologic safety.
The table below summarizes the key sleep parameters affected by Zimelidine administration in rats, based on experimental data.
| Sleep Parameter | Effect of Acute Dose | Effect of Repeated Administration | Notes |
|---|---|---|---|
| REM Sleep | Significant suppression [1] | Significant suppression [2] | Dose-dependent effect [1]. |
| REM Latency | Lengthened [1] | Significantly affected [2] | Time to first REM episode increases. |
| Total Sleep Time | Reduced [1] | Significantly affected [2] | Also observed after repeated doses. |
| Slow-Wave Sleep | No significant change [1] | No significant change [2] | Unaffected by acute or repeated doses. |
| Sleep Latency | Unaffected (at 5 & 10 mg/kg) [1] | Not significantly affected [2] | Increased at the highest acute dose (20 mg/kg) [1]. |
Here are answers to common questions and issues that may arise during related experiments.
Q1: What is the core mechanism behind this compound-induced REM sleep changes? A: this compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism is the blockade of the serotonin (5-HT) transporter, leading to increased extracellular levels of serotonin in the synaptic cleft [3] [4]. This enhanced serotonergic activity, particularly involving the dorsal raphe nuclei, is responsible for the suppression of REM sleep [5] [3].
Q2: Why does REM sleep suppression occur with both acute and chronic this compound use? A: The suppression of REM sleep is a direct consequence of the drug's pharmacological action (5-HT reuptake inhibition), which begins after the first dose [1]. Long-term treatment does not lead to a tolerance to this particular effect; the REM suppression persists with repeated administration [2].
Q3: We see unexpected neuronal reactivity in our depression model after chronic this compound. Why? A: This is a known phenomenon. In normal rats, chronic SSRI treatment or REM sleep deprivation makes serotoninergic neurons in the dorsal raphe less sensitive (hyporeactive) to the inhibitory effect of a 5-HT reuptake blocker [5] [6]. However, in certain animal models of depression (e.g., rats treated neonatally with clomipramine), these neurons are already hyporeactive at baseline. In this case, neither chronic this compound nor REM sleep deprivation can induce further significant change [5] [6]. This suggests that adaptive mechanisms at the serotonergic dorsal raphe level may not be the key to the antidepressant effect in all models.
Q4: Are this compound's sleep effects related to other neurotransmitter systems? A: A key characteristic of this compound is its selectivity. Unlike tricyclic antidepressants, it has a negligible effect on noradrenaline uptake and minimal action on histamine, acetylcholine, and norepinephrine receptors [3]. This makes it a useful tool for isolating the role of the serotonergic system in sleep regulation.
For your reference, here are the core methodologies from the key studies.
Protocol 1: Acute Effects on Sleep EEG
Protocol 2: Chronic Administration and Sleep
Protocol 3: Neuronal Activity in a Depression Model
The following diagrams, generated with Graphviz, illustrate the core concepts and experimental workflows.
Diagram 1: this compound's pathway to REM sleep suppression. This diagram illustrates the core mechanism where this compound inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin (5-HT), heightened activity of serotonergic neurons in the dorsal raphe nucleus (DRN), and ultimately, the suppression of REM sleep [5] [3] [4].
Diagram 2: Experimental workflows for sleep and neurophysiology studies. This chart outlines the two primary methodological approaches for investigating this compound: one focusing on sleep architecture via EEG, and the other on neuronal activity and adaptation mechanisms via electrophysiology in different animal models [5] [1] [2].
The table below summarizes the core properties of zimelidine and its primary metabolite, northis compound.
| Property | This compound | Northis compound |
|---|---|---|
| Role/Description | First-marketed Selective Serotonin Reuptake Inhibitor (SSRI) [1] | Primary active, N-demethylated metabolite of this compound [2] |
| Primary Mechanism of Action | Selective inhibition of serotonin (5-HT) neuronal uptake; negligible effect on noradrenaline (NA) uptake [3] | Believed to be responsible for most of the pharmacological activity [2] |
| Receptor Affinity | Negligible action on muscarinic, histaminergic, and alpha/beta-adrenergic receptors [3] | Similar selective profile to this compound [3] |
| Key Associated Toxicity | Guillain-Barré Syndrome and other hypersensitivity reactions [1] | Likely contributor to overall toxicity profile due to its activity [2] |
| Half-Life | 8.4 ± 2.0 hours [1] | 19.4 ± 3.6 hours [1] |
Q1: What are the primary safety concerns associated with this compound that led to its withdrawal? this compound was withdrawn worldwide due to serious and sometimes fatal cases of Guillain-Barré Syndrome, a disorder affecting the peripheral nervous system. Additionally, it was linked to a peculiar hypersensitivity reaction that could involve skin rashes, flu-like symptoms, joint pain, and eosinophilia. An increase in suicidal ideation was also noted among depressive patients [1].
Q2: My in vivo data shows efficacy, but in vitro receptor binding assays are negative. Is this expected? Yes, this is consistent with the known pharmacology. This compound's antidepressant action is presumed to be linked almost exclusively to its inhibition of serotonin reuptake. It is devoid of significant action on muscarinic, histamine (H1 and H2), and noradrenergic (alpha and beta) receptors, which differentiates it from the tricyclic antidepressants that often show strong binding in such assays [3].
Q3: Why is the metabolite, northis compound, a critical focus in this compound studies? Northis compound is not just a metabolite; it is the primary active compound. Most of the serotonin reuptake inhibition observed after this compound administration is attributable to northis compound. Furthermore, its longer half-life (19.4 hours) means it remains active in the system long after the parent drug has been cleared, contributing significantly to both efficacy and toxicity [2] [1].
Q4: What are the major analytical challenges in quantifying this compound and northis compound in biological samples? The main challenges stem from the complexity of biological matrices (like plasma or tissue). Key considerations include:
Protocol 1: Targeted LC-MS/MS for Quantifying this compound and Northis compound
This protocol is a foundational method for precise quantification.
Protocol 2: Investigating Serotonin Uptake Inhibition (In Vitro)
This functional assay helps confirm the primary mechanism of action.
The following diagram illustrates the metabolic activation of this compound and the subsequent pathways implicated in its toxicity.
Diagram 1: Proposed metabolic activation and toxicity pathway of this compound. Northis compound may be further bioactivated into a reactive metabolite that binds to proteins, triggering an immune response that can manifest as Guillain-Barré Syndrome or other hypersensitivity reactions.
Concurrent use of Zimelidine (an SSRI) and Monoamine Oxidase Inhibitors (MAOIs) is theoretically contraindicated due to a high risk of Serotonin Syndrome [1] [2] [3].
This potentially life-threatening condition arises from excessive serotonergic activity in the central nervous system. The mechanism for this interaction involves dual blockade of serotonin metabolism and reuptake, as illustrated below:
For your research, the core pharmacological data for this compound and a general overview of MAOIs are summarized below.
Table 1: this compound Pharmacological Profile [4]
| Parameter | Detail |
|---|---|
| DrugBank Status | Withdrawn (Worldwide) |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Primary Targets | Sodium-dependent serotonin transporter (SERT) [4] |
| Withdrawal Reason | Serious adverse effects, including Guillain-Barré syndrome and multisystemic hypersensitivity reactions [4] [5] [6] |
Table 2: Monoamine Oxidase Inhibitors (MAOIs) Overview [1] [2] [3]
| Parameter | Detail |
|---|---|
| Primary Mechanism | Inhibits monoamine oxidase (MAO) enzyme, preventing breakdown of serotonin, norepinephrine, dopamine, and tyramine. |
| Key Safety Concern | Risk of hypertensive crisis with tyramine-containing foods and serotonin syndrome with serotonergic drugs. |
| Examples | Phenelzine, Tranylcypromine, Isocarboxazid, Selegiline (patch). |
When designing experiments or investigating historical data, consider the following protocols and FAQs.
This protocol provides a framework for studying SSRI-MAOI interactions in vitro using modern, available compounds.
Objective: To assess the potential for serotonin-related toxicity when a Selective Serotonin Reuptake Inhibitor (SSRI) is co-administered with a Monoamine Oxidase Inhibitor (MAOI) in a cell-based model. Workflow:
Key Methodologies:
Q1: Why is there no direct clinical data on this compound-MAOI interactions? this compound was withdrawn from the market in the early 1980s, shortly after its introduction, due to rare but serious neurological and multisystemic adverse effects, including Guillain-Barré syndrome [4] [6]. It was never widely used, and formal drug interaction studies with MAOIs were likely never conducted. Current knowledge is based on the well-established mechanism of interaction between SSRIs and MAOIs [3].
Q2: What are the specific symptoms of Serotonin Syndrome that researchers should note in animal studies? In a preclinical setting, be observant for a triad of symptoms: neuromuscular abnormalities (tremors, myoclonus, rigidity), autonomic hyperactivity (hyperthermia, tachycardia, dilated pupils), and altered mental status (agitation, confusion) [3]. The onset can be rapid.
Q3: Are there any known metabolic interactions between this compound and MAOIs? While not specific to this compound, some MAOIs (particularly the hydrazine type like phenelzine) can cause mechanism-based inactivation of major cytochrome P450 (CYP) enzymes [8]. If an investigational drug is metabolized by CYP enzymes, a co-administered MAOI could potentially alter its clearance, adding a confounding pharmacokinetic variable to pharmacodynamic toxicity studies.
Given that this compound is a historical compound, your research would likely involve analyzing archival data or using its profile as a model for understanding SSRI mechanisms and failures. For practical experimental work, focusing on modern, market-approved SSRIs would provide more readily verifiable and applicable data.
The following table summarizes the elimination half-life data for this compound and its active metabolite, northis compound, from key human studies.
| Compound | Elimination Half-Life (Mean ± SD or Range) | Study Population | Dosing Regimen | Citation |
|---|---|---|---|---|
| This compound | 5.1 h (range 4.3 - 6.0 h) | 6 healthy male volunteers | Single 25 mg i.v. dose [1] | |
| Northis compound | 15.5 h (range 10.6 - 22.9 h) | 6 healthy male volunteers | Single 25 mg i.v. dose [1] | |
| This compound | 8.4 ± 2.0 h | 10 healthy volunteers | Single 100 mg oral dose [2] | |
| Northis compound | 19.4 ± 3.6 h | 10 healthy volunteers | Single 100 mg oral dose [2] | |
| Northis compound:this compound Ratio | ~ 3:1 to 4:1 | 2 depressed patients | Chronic oral dosing (100-200 mg, 4 weeks) [2] |
The foundational data in the table relies on specific analytical methods. Here is a detailed troubleshooting guide for the key pharmacokinetic experiment.
The following diagram outlines the critical sample preparation and analysis steps.
The significant half-life difference is due to northis compound's larger volume of distribution, and its accumulation is a key clinical consideration [1]. The metabolic relationship and its consequences are summarized below.
Q1: What are the key pharmacokinetic parameters of zimelidine and its active metabolite? A1: this compound is rapidly metabolized to its primary active compound, northis compound. The table below summarizes the core pharmacokinetic parameters established in human studies.
Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound (Parent Drug) | Northis compound (Active Metabolite) |
|---|
| Elimination Half-Life | 5.1 hours (range: 4.3-6.0 hrs) [1] 8.4 ± 2.0 hours [2] | 15.5 hours (range: 10.6-22.9 hrs) [1] 19.4 ± 3.6 hours [2] | | Oral Bioavailability | 26% (25 mg dose, range: 9.1-39%) [1] | 66% (range: 36-91%) [1] | | Time to Peak Plasma Concentration (after oral dose) | Rapidly absorbed [1] | ~3 hours [1] | | Volume of Distribution | 3.2 L/kg (range: 1.6-4.9) [1] | 9.4 L/kg (range: 7.8-11.4) [1] | | Total Body Clearance | 0.52 L/min (range: 0.26-0.70) [1] | 0.56 L/min (range: 0.28-0.83) [1] |
Q2: What is the relationship between plasma concentration and therapeutic effect? A2: Research indicates a non-linear relationship. While this compound's activity is largely attributed to northis compound, studies found that high plasma concentrations of the active metabolites (northis compound and norfluoxetine) were associated with a poorer therapeutic response in patients with major depression. High drug concentrations were also linked to increased side effects [3]. This underscores the importance of Therapeutic Drug Monitoring (TDM) and dose optimization rather than simple dose escalation.
Q3: Why is understanding the northis compound metabolite critical? A3: Northis compound is not only pharmacologically active but also has a longer elimination half-life and a larger volume of distribution than the parent drug [1]. During repeated administration, northis compound accumulates, with steady-state plasma concentrations reaching 2 to 4 times higher than those of this compound [2]. Therefore, the overall clinical activity of administered this compound is heavily dependent on its metabolite.
Issue: How was this compound plasma concentration historically measured? Solution: A specific and sensitive Gas-Liquid Chromatography (GLC) method with derivatization was developed for the simultaneous quantification of this compound and northis compound in human plasma [2].
Table 2: Overview of Historical Analytical Method for this compound Quantification
| Aspect | Description |
|---|---|
| Analytical Technique | Gas-Liquid Chromatography (GLC) |
| Internal Standard | Loxapine |
| Sample Processing | Derivatization of northis compound with heptafluorobutyric anhydride |
| Sensitivity | 5 ng/mL for both this compound and northis compound |
| Chromatographic Separation | Good separation achieved; retention times: 6.16 min (this compound), 10.35 min (northis compound) |
| Key Advantage | Enabled specific, reproducible pharmacokinetic studies in humans |
Experimental Protocol (Based on Historical Method [2]):
The following diagram illustrates the key relationships and experimental factors in this compound pharmacokinetics, based on the documented data.
Important Safety and Historical Context: this compound was the first SSRI antidepressant to be marketed but was withdrawn worldwide in 1983 due to an associated risk of Guillain-Barré syndrome, an inflammatory demyelinating neuropathy [4] [5] [6]. All research and handling of this compound must be conducted with strict adherence to safety protocols and with a clear understanding of its historical safety profile.
Q1: What was zimelidine and why is it historically significant? this compound was the first Selective Serotonin Reuptake Inhibitor (SSRI) antidepressant to be marketed. Developed in the late 1970s and launched in 1982, it is a pyridylallylamine, making it structurally distinct from later antidepressants [1]. Its development demonstrated that selective serotonin reuptake inhibition was an effective mechanism for treating depression, paving the way for subsequent SSRIs like fluoxetine (Prozac) [2] [1].
Q2: Why was this compound withdrawn from the market? this compound was withdrawn worldwide in 1983, shortly after its launch, due to rare but serious adverse effects. The most prominent of these was an association with Guillain-Barré syndrome, an inflammatory demyelinating neuropathy [2] [1] [3]. Other reported issues included a hypersensitivity reaction involving skin rashes, flu-like symptoms, joint pain, and eosinophilia [3].
Q3: Is there a specific "this compound withdrawal syndrome"? The available scientific literature does not describe a unique withdrawal syndrome specific to this compound. However, based on its known mechanism of action as a strong serotonin reuptake inhibitor [1] [3], cessation would be expected to produce a discontinuation syndrome consistent with other SSRIs.
Q4: What is the general mechanism behind SSRI Discontinuation Syndrome? Antidepressant Discontinuation Syndrome (ADS) is thought to result from a rapid decrease in synaptic serotonin levels following the abrupt withdrawal of a reuptake inhibitor, creating a temporary functional deficiency of serotonin [4]. One hypothesis for symptoms like "brain zaps" suggests that after discontinuation, restored serotonin reuptake activity, combined with desensitized postsynaptic receptors, leads to an acute hypo-serotonergic state [4]. The diagram below illustrates this proposed neurochemical pathway.
Diagram 1: Proposed Neurochemical Pathway of SSRI Discontinuation Syndrome. This diagram illustrates the hypothesized sequence of events, from chronic drug use to the onset of withdrawal symptoms following abrupt cessation.
The following tables consolidate key pharmacological and clinical data on this compound and SSRI discontinuation syndrome for easy reference.
Table 1: this compound Pharmacological Profile [1] [3]
| Parameter | Details |
|---|---|
| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Chemical Structure | Pyridylallylamine (derivative of brompheniramine) |
| Primary Mechanism | Strong inhibition of the sodium-dependent serotonin transporter (SERT) |
| Active Metabolite | Northis compound |
| Half-Life (Parent) | 8.4 ± 2.0 hours |
| Half-Life (Metabolite) | 19.4 ± 3.6 hours |
| Reason for Withdrawal | Guillain-Barré syndrome and other hypersensitivity reactions |
Table 2: Diagnostic Criteria for SSRI Discontinuation Syndrome (Applicable to all SSRIs) [5]
| Category | Criteria Details |
|---|---|
| Core Definition | A set of symptoms developing after cessation/reduction of an SSRI taken for at least one month. |
| Symptom Onset | Within 1-7 days after discontinuation or dose reduction. |
| Key Symptoms | Dizziness/light-headedness, nausea/vomiting, headache, lethargy/fatigue, anxiety, irritability, sensory disturbances ("brain zaps"), insomnia. |
| Symptom Resolution | Symptoms are self-limiting (often resolving within 1-2 weeks) or rapidly resolve upon reintroduction of the SSRI. |
| Differential Diagnosis | Symptoms must not be due to a general medical condition or recurrence of the original mental disorder. |
For researchers investigating discontinuation syndromes in preclinical or clinical models, the following protocols provide a foundational approach.
Protocol 1: Clinical Assessment of Discontinuation Symptoms
Protocol 2: Tapering Regimen for Preclinical or Historical Analysis
The following table summarizes the key analytical methods developed for the quantification of Zimelidine and its active metabolite, Northis compound, in human plasma. These methods were designed to be specific to avoid interference from endogenous plasma components.
| Method | Key Feature for Specificity/Separation | Internal Standard | Sensitivity | Key Quantitative Findings (Single 100mg Oral Dose) |
|---|---|---|---|---|
| Gas-Liquid Chromatography (GLC) [1] [2] [3] | Derivatization of Northis compound with heptafluorobutyric anhydride; Retention times: this compound (6.16 min), Northis compound (10.35 min) | Loxapine | 5 ng/mL for both compounds | Mean peak plasma concentration: 103.9 ± 34.8 ng/mL; Elimination half-life: this compound 8.4 ± 2.0 h, Northis compound 19.4 ± 3.6 h |
| High-Performance Liquid Chromatography (HPLC) [4] [5] | Single extraction from basified plasma; Separation on a 5-μm silica gel column with aqueous methanolic ammonium nitrate mobile phase | Geometric isomers of this compound and Northis compound | 25 ng/mL (coefficient of variation ≤7%) | Information not provided in the abstract |
Below is a detailed workflow for the GLC method, which is described as "specific, sensitive, rapid and reproducible" [1] [2] [3].
Q1: Why is the metabolite Northis compound derivatized in the GLC method? A1: The derivatization step with heptafluorobutyric anhydride is likely used to improve the chromatographic properties of Northis compound, allowing for a clear separation from the parent drug this compound, as evidenced by their distinct retention times (6.16 vs. 10.35 minutes) [1] [3].
Q2: What is a key pharmacokinetic factor that could lead to interference in long-term studies? A2: After repeated administration, plasma concentrations of the active metabolite Northis compound can be 2 to 4 times higher than those of the parent drug this compound [1] [2] [3]. This significant accumulation makes it crucial for the analytical method to cleanly separate the metabolite to avoid overestimation of this compound.
Q3: Was this compound ultimately a safe drug for therapeutic use? A3: No. Despite its innovative mechanism, this compound was withdrawn worldwide from the market. This was due to serious adverse effects, including cases of the neurological disorder Guillain-Barré syndrome and other hypersensitivity reactions [6].
It is important to remember that the information presented is from scientific literature published between 1978 and 1984, as this compound is no longer an approved drug [6]. These methods are historical and may not meet modern analytical standards or regulations.
The table below summarizes the key quantitative findings on the protein binding of Zimelidine and its metabolite, Northis compound, from a clinical study [1] [2].
| Compound | Free Fraction in CSF (%) | Free Fraction via Equilibrium Dialysis (%) | Key Binding Protein |
|---|---|---|---|
| This compound (ZIM) | 8.4 ± 1.8 | 8.6 ± 2.2 | alpha-1-Acid Glycoprotein |
| Northis compound (NZIM) | 18.3 ± 2.8 | 28.1 ± 3.4 | alpha-1-Acid Glycoprotein |
Here are some specific questions and answers that address core technical issues.
The variation in the free fraction of both compounds modestly correlates with the plasma concentration of alpha-1-acid glycoprotein (AGP) [1] [2].
The data indicates that ED yielded a higher free fraction for Northis compound (28.1%) compared to the ratio calculated from CSF (18.3%) [1].
Northis compound is an active metabolite, meaning it also contributes to the overall pharmacological effect [3].
This is a generalized protocol based on the cited methodology [1] [2].
The following diagram illustrates the decision-making process for measuring free drug concentration, highlighting the key discrepancy between methods for the metabolite Northis compound.
This guide compiles key pharmacokinetic data and historical experimental protocols for researchers studying the selective serotonin reuptake inhibitor (SSRI) zimelidine and its active metabolite, northis compound.
Q1: What is the primary concern regarding northis compound accumulation? A1: The main concern is pharmacokinetic accumulation due to northis compound's significantly longer elimination half-life compared to the parent drug. With repeated dosing, this leads to higher steady-state concentrations of the metabolite than the parent compound, which may be linked to its therapeutic effects and potential toxicity [1] [2].
Q2: How long does it take for this compound and northis compound to reach steady state? A2: Based on historical human studies, plasma concentrations of both this compound and northis compound are predicted to approach steady-state within 3 to 5 days of repeated dosing [3].
Q3: Is there a correlation between plasma levels and therapeutic effect? A3: A 1981 clinical study in depressed patients concluded that attempts to correlate steady-state plasma concentrations of this compound or northis compound with therapeutic effect were unsuccessful [4] [5].
Q4: Why was this compound withdrawn from the market? A4: this compound was withdrawn worldwide due to serious adverse effects, including cases of Guillain-Barré syndrome (an inflammatory neuropathy) and other hypersensitivity reactions. It was also associated with an increase in suicidal ideation [1] [6].
The table below summarizes key pharmacokinetic parameters from historical human studies.
| Parameter | This compound | Northis compound | Notes & Study Context |
|---|---|---|---|
| Elimination Half-life | 4.7 - 8.4 hours [3] [2] | 19.4 - 22.8 hours [3] [2] | Northis compound has a ~2-4x longer half-life. |
| Time to Steady-State | 3 - 5 days [3] | 3 - 5 days [3] | Predicted for repeated administration. |
| Steady-State Ratio (Northis compound:this compound) | 2:1 to 4:1 [2] | Observed in patients after long-term administration. | |
| Oral Bioavailability | ~50% [3] | Limited by first-pass metabolism. | |
| Urinary Excretion (Unchanged) | ~1.3% of dose [3] | Data after intravenous administration. |
This method is adapted from a 1983 pharmacokinetic study [2].
This method is adapted from a 1978 study using High-Performance Liquid Chromatography (HPLC) [7].
The following diagram illustrates the metabolic relationship between this compound and northis compound and the key factors leading to its accumulation.
The foundational method for quantifying zimelidine and its active metabolite, northis compound, in plasma used Gas-Liquid Chromatography (GLC) [1] [2] [3]. The key parameters are summarized below.
Table 1: GLC Method Parameters for this compound and Northis compound
| Parameter | This compound | Northis compound |
|---|---|---|
| Internal Standard | Loxapine [1] [2] | Loxapine [1] [2] |
| Derivatization Agent | Not required | Heptafluorobutyric anhydride (HFBA) [1] [2] |
| Retention Time | 6.16 minutes [1] [2] | 10.35 minutes [1] [2] |
| Assay Sensitivity | 5 ng/mL [1] [2] [3] | 5 ng/mL [1] [2] [3] |
Table 2: Pharmacokinetic Parameters from a Single 100 mg Oral Dose
| Parameter | This compound | Northis compound |
|---|---|---|
| Mean Peak Plasma Concentration | 103.9 ± 34.8 ng/mL [1] [2] | Not Specified |
| Elimination Half-life | 8.4 ± 2.0 hours [1] [2] [3] | 19.4 ± 3.6 hours [1] [2] [3] |
| Protein Binding (Free Fraction) | ~8.4% [4] | ~18.3% [4] |
During long-term administration, plasma concentrations of the metabolite northis compound were 2 to 4 times higher than those of the parent drug, this compound [1] [2].
The following methodology is adapted from the cited pharmacokinetic study [1] [2].
The workflow for this analytical method can be summarized as follows:
The table below summarizes key findings from comparative clinical trials for depressive illness.
| Aspect | Zimelidine | Amitriptyline |
|---|---|---|
| Overall Antidepressant Efficacy | Comparable to amitriptyline (63-65% improvement in endogenous depression) [1] [2] | Comparable to this compound (65% improvement in endogenous depression) [1] |
| Onset of Action | Possibly faster; significant improvement at 2 weeks in some studies [2] | Slower onset of action [2] |
| Primary Mechanism of Action | Selective serotonin (5-HT) reuptake inhibition [3] | Balanced serotonin and noradrenaline reuptake inhibition [4] |
| Common Side Effects | Headache, nausea, sleep disturbance [1] [3] | Anticholinergic effects (e.g., dry mouth), drowsiness [1] [3] |
| Side Effect Profile | Milder, less frequent anticholinergic effects; less sedating [1] [3] | Higher frequency of side effects, particularly anticholinergic and sedative effects [1] [2] |
| Efficacy in Neuropathic Pain | Ineffective for post-herpetic neuralgia [5] [6] | Effective for post-herpetic neuralgia [5] [6] |
Here is a closer look at the methodologies and findings from key studies.
Study 1: Double-blind comparison in endogenous depression (1984) [1]
Study 2: Double-blind comparison in endogenous depression (1981) [2]
Study 3: Comparative trial in post-herpetic neuralgia (1985) [5] [6]
The fundamental difference between these drugs lies in their distinct mechanisms at the molecular level.
Amitriptyline's primary mechanism involves inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NA) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft [4]. Its broader action profile also includes antagonism of muscarinic, histaminic, and alpha-adrenergic receptors, which explains its pronounced anticholinergic and sedative side effects [4]. Research also indicates that its long-term antidepressant effect involves adaptation in G-protein coupled receptor signaling, particularly through Gi and Go subtypes [7].
This compound is recognized as one of the first clinically available SSRIs. Its pharmacological activity is primarily due to its active metabolite, northis compound. It is a relatively selective inhibitor of serotonin uptake, with minimal effects on noradrenaline and dopamine systems [3]. This selectivity accounts for its milder side-effect profile, particularly the lack of significant anticholinergic effects.
The following diagram illustrates the key mechanistic differences in synaptic neurotransmission and intracellular signaling.
Executive Summary Zimelidine, launched in the early 1980s, was the first SSRI antidepressant. Its development marked a pivotal shift towards targeted serotonin reuptake inhibition. However, it was swiftly withdrawn from the market due to serious adverse effects. This guide compares its pharmacological and clinical profile with later, successful SSRIs like Sertraline and Paroxetine, providing a structured analysis for research and development professionals.
The development of this compound was a deliberate, non-serendipitous effort to create a selective serotonin reuptake inhibitor, moving away from the non-selective monoaminergic action of earlier tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1] [2]. It was structured as a rational design based on the emerging serotonergic hypothesis of depression [1].
The table below summarizes key pharmacological properties and clinical findings for this compound and later SSRIs.
| Property | This compound | Sertraline | Paroxetine | Experimental Context & Methodology |
|---|---|---|---|---|
| Primary Mechanism | Selective inhibition of synaptic serotonin (5-HT) reuptake; northis compound metabolite contributes significantly to activity [3]. | Potent and highly selective inhibition of synaptosomal serotonin uptake [4]. | Selective serotonin reuptake inhibition [5]. | In vitro studies on synaptosomal serotonin uptake inhibition [4]. |
| Key Quantitative EEG (qEEG) Findings | Profile at 100mg resembled desipramine-type antidepressants, suggesting vigilance-improving properties [4]. | Dose-dependent effects: 100mg similar to this compound; 200-400mg induced imipramine-type, dissociative vigilance changes [4]. | Information not available in search results. | Methodology: Double-blind, placebo-controlled crossover study in healthy volunteers. Computer-assisted spectral EEG analysis post-dose. Blood levels correlated with pharmacodynamic changes [4]. |
| Clinical Efficacy (vs. Depression) | Comparable to amitriptyline, desipramine, and maprotiline; effective against concomitant anxiety [3]. | Established efficacy for depression, OCD, panic disorder, PTSD, and PMDD [5]. | Established efficacy for depression, OCD, panic disorder, social anxiety, and PTSD [5]. | Methodology: Double-blind clinical trials in depressed patients. Overall clinical improvement and specific symptom reduction (e.g., anxiety) were assessed [3]. |
| Tolerability & Common Side Effects | Mild anticholinergic effects; less sedation and cardiotoxicity vs. TCAs. Sleep disturbance reported [3]. | Nausea, diarrhea, headache, insomnia. Lower rate of weight gain and taper-period worsening vs. paroxetine [6] [5]. | Similar to sertraline; significantly higher weight gain and more taper-period worsening in a direct comparison [6] [5]. | Methodology: Analysis of side-effect profiles from clinical trials and comparative studies. Discontinuation rates and specific side-effect incidence were recorded [6] [3]. |
| Critical Safety Issues | Associated with Guillain-Barré syndrome (an acute inflammatory demyelinating neuropathy), leading to market withdrawal [7] [2]. | Generally favorable safety profile; not associated with Guillain-Barré syndrome [5]. | Generally favorable safety profile; not associated with Guillain-Barré syndrome [5]. | Post-marketing surveillance and adverse event reporting. |
| Elimination Half-Life | Information not available in search results. | 26 hours [5] | 21 hours [5] | Pharmacokinetic studies. |
The diagrams below illustrate a generalized workflow for the key types of clinical studies cited in the comparison.
Clinical Trial Workflow
The table below summarizes the key differences between Zimelidine and Northis compound based on the search results.
| Property | This compound (Parent Drug) | Northis compound (Active Metabolite) |
|---|---|---|
| Primary Role | Prodrug [1] | Primary active compound [1] [2] |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) [2] [3] | Selective Serotonin Reuptake Inhibitor (SSRI) [2] |
| Relative Potency | Contributes to activity, but Northis compound is responsible for most of the pharmacological effect [1] [2]. | More potent; mediates the primary therapeutic action [1] [2]. |
| Receptor Binding | Negligible affinity for muscarinic, histaminic, and α-adrenergic receptors [2]. | Negligible affinity for muscarinic, histaminic, and α-adrenergic receptors [2]. |
| Elimination Half-life | 5.1 - 8.4 hours [3] [4] [5] | 15.5 - 19.4 hours [3] [4] [5] |
| Protein Binding (Free Fraction) | ~8.6% (highly protein bound) [6] | ~28.1% (less protein bound) [6] |
| Volume of Distribution | ~3.2 L/kg [5] | ~9.4 L/kg [5] |
| Bioavailability | ~20-30% (extensive first-pass metabolism) [5] | ~66% [5] |
The following diagram illustrates the metabolic relationship and the key experiments that established the differences between the two compounds.
It is crucial to note that This compound was withdrawn from the worldwide market in the 1980s after a brief period of clinical use. The withdrawal was due to rare but serious cases of Guillain-Barré syndrome, an autoimmune disorder affecting the nerves, and other hypersensitivity reactions [3] [8]. Despite its withdrawal, its development was a milestone as the first marketed SSRI, paving the way for safer successors like fluoxetine (Prozac).
The table below summarizes the core experimental findings that validate the relationship and activity of zimelidine and its metabolite.
| Property | This compound | Northis compound |
|---|---|---|
| Primary Role | Prodrug [1] | Main active metabolite [2] [1] |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) [2] [3] | Potent SSRI; responsible for most pharmacological activity [2] [1] |
| Selectivity | Preferentially inhibits 5-HT over Noradrenaline (NA) uptake; negligible effect on histamine, acetylcholine receptors [2] [1] | More potent than parent compound in inhibiting 5-HT uptake [2] |
| Elimination Half-life | 5.1 hours (range 4.3–6.0) [4] | 15.5 hours (range 10.6–22.9) [4] |
| Steady-State Ratio (vs. parent drug) | -- | Approximately 3 to 1 (northis compound:this compound) [5] |
| Volume of Distribution | 3.2 L/kg (range 1.6–4.9) [4] | 9.4 L/kg (range 7.8–11.4) [4] |
The characterization of northis compound's activity was established through several key experimental approaches:
In Vitro and In Vivo Pharmacology Studies: Early experiments determined that both this compound and northis compound preferentially inhibit serotonin (5-HT) neuronal uptake in synaptosome preparations from rat brain regions (e.g., cerebral cortex, hippocampus) while having minimal effect on noradrenaline uptake [2]. Northis compound was identified as more potent than the parent compound [2]. These studies also confirmed the compounds' lack of affinity for other receptors (e.g., muscarinic, histaminergic, alpha-adrenergic), establishing their clean SSRI profile [2] [1].
Pharmacokinetic Studies in Humans: Clinical trials in depressed patients and healthy volunteers provided critical data. Researchers used methods like High-Performance Liquid Chromatography (HPLC) to measure plasma concentrations of both compounds after single and multiple doses [5] [4]. These studies calculated key parameters, including the longer half-life and larger volume of distribution of northis compound, and demonstrated that its steady-state concentration in plasma significantly exceeds that of the parent drug [5] [4].
The following diagram illustrates the metabolic activation of this compound and its primary mechanism of action.
This diagram shows how this compound is converted into northis compound, which then blocks the serotonin transporter (SERT), leading to increased serotonin levels in the synapse and enhanced signaling [2] [3].
It is crucial for researchers to note that This compound was withdrawn from the worldwide market in the 1980s. This was due to rare but serious cases of Guillain-Barré syndrome, a neurological disorder, and other hypersensitivity reactions [6] [3]. Consequently, its clinical use was terminated, though it remains a compound of significant historical interest as the first SSRI.
The following table summarizes experimental data on this compound's ability to inhibit the reuptake of serotonin and norepinephrine, which forms the basis of its selectivity profile.
| Compound | Target Action | Experimental Model | Inhibition of 5-HT Reuptake (IC₅₀ or Effect) | Inhibition of NA Reuptake (IC₅₀ or Effect) | Selectivity Ratio (5-HT vs. NA) | Source/Reference in Study |
|---|---|---|---|---|---|---|
| This compound | Selective Serotonin Reuptake Inhibition | Rat brain synaptosomes | Strong inhibition [1] | Slight, minimal effect [1] | High selectivity for 5-HT [1] | |
| Desipramine | Noradrenaline Reuptake Inhibition | Rat brain synaptosomes | Slight inhibition [1] | Strong inhibition [1] | High selectivity for NA [1] | |
| This compound | SSRI (Active Metabolite: Northis compound) | Human platelets (ex vivo) | Pronounced inhibition [1] [2] | Not Applicable | N/A | |
| Desipramine | NRI | Human platelets (ex vivo) | Marked inhibition (secondary effect) [1] | Not Applicable | N/A |
The data in the table above is derived from several key experimental methodologies crucial for confirming the mechanism of action.
This compound's primary mechanism is the inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This leads to a cascade of neurochemical and neuroendocrine effects, as illustrated below.
Diagram 1: this compound's primary mechanism involves blocking SERT, leading to increased synaptic serotonin and subsequent activation of postsynaptic receptors and the HPA axis.
Beyond its direct synaptic action, this compound's effect on the serotonergic system influences other biological pathways.
Diagram 2: The broad physiological and behavioral effects of this compound stem from its core action of increasing serotonergic signaling and its clean receptor profile.
The table below summarizes the key experimental findings from historical studies.
| Parameter | Zimelidine (Early SSRI) | Tricyclic Antidepressants (TCAs) | Supporting Experimental Data & Context |
|---|---|---|---|
| Blood Pressure | Moderate, non-dose-dependent decrease; good tolerance at high doses [1] [2]. | Dose-dependent decrease; initial increase at low doses [1]. | Conscious rat & anesthetized dog studies; i.v. administration at 0.5 mg/kg/min [1] [2]. |
| Heart Rate | Minimal change until high doses [1]. | Variable: initial increase (amitriptyline) or dose-dependent decrease [1]. | Conscious rat model [1]. |
| ECG Parameters (QRS/QT) | Prolongation only at moderate to high doses [1]. | Dose-dependent prolongation from low doses [1]. | Conscious rat model; indicates cardiac conduction slowing [1]. |
| Direct Cardiac Effects | Negligible direct impact on the heart [2]. | Significant direct impact; increased left ventricular and right atrial pressure [2]. | Anesthetized dog model [2]. |
| Anticholinergic Activity | Very low affinity for muscarinic receptors; no central/peripheral effects observed [2]. | High affinity for muscarinic receptors; significant anticholinergic effects [3]. | Rat brain homogenate binding studies and mouse models [2]. TCA antagonism of muscarinic receptors is well-established [3]. |
| Peripheral Resistance | Decreased [2]. | Not a primary or consistent effect noted in these studies. | Anesthetized dog model [2]. |
To aid in understanding the foundational data, here are the methodologies from key studies cited in the tables.
Protocol 1: Conscious Rat Model (Cardiovascular Effects) This study recorded blood pressure, heart rate, and electrocardiograms (ECG) in conscious rats. The test compounds (this compound, amitriptyline, clomipramine, desipramine, and imipramine) were administered via intravenous (i.v.) injections of consecutively increasing doses. The key outcomes measured were changes in blood pressure, heart rate, and the duration of PR, QRS, and QT intervals on the ECG [1].
Protocol 2: Anesthetized Dog Model (Cardiovascular & Cardiac Effects) This research used pentobarbital-anesthetized mongrel dogs on artificial respiration. The animals were instrumented for recording cardiovascular parameters. This compound and TCAs (amitriptyline, clomipramine, desipramine) were administered i.v. at a constant rate of 0.5 mg/kg/min. Measurements included mean arterial blood pressure, peripheral resistance, left ventricular end-diastolic pressure, and right atrial pressure to assess direct heart effects [2].
Protocol 3: Receptor Binding & In Vivo Anticholinergic Effects The anticholinergic profile was established through two main methods:
The diagrams below illustrate the key mechanistic and historical relationships.
For researchers, the historical data on this compound underscores a key principle: high selectivity for a single molecular target can improve a drug's safety profile. This compound's selective inhibition of serotonin reuptake resulted in markedly fewer cardiovascular and anticholinergic adverse effects compared to the broader pharmacology of TCAs [2] [4]. However, its market withdrawal shortly after launch due to rare but serious neurological adverse effects (Guillain-Barré syndrome) [5] serves as a critical reminder that a favorable profile in one organ system does not guarantee overall drug safety.
| Drug Class & Name | Anticholinergic Effect (vs. Zimelidine) | Key Supporting Data (Objective & Subjective) |
|---|
| SSRI: this compound | Reference drug (low incidence) | Dry Mouth (VAS): No significant difference from placebo [1]. Saliva Secretion: No significant reduction vs. placebo [1]. Clinical Side Effects: Mild and infrequent anticholinergic effects [2] [3] [4]. | | Tricyclic: Amitriptyline | Significantly stronger | Dry Mouth (VAS): Produced the most pronounced effects [1]. Saliva Secretion: Caused the most significant reduction in secretion rate [1]. Clinical Side Effects: Side effects were "predominantly anticholinergic" [2]. | | Tetracyclic: Maprotiline | Stronger | Dry Mouth (VAS): Produced more pronounced effects than this compound [1]. Saliva Secretion: Reduced secretion more than this compound [1]. |
The comparisons in the table are primarily drawn from two types of clinical studies: specific pharmacodynamic investigations and broader therapeutic trials.
This double-blind, controlled cross-over trial on 20 healthy volunteers provides direct, quantitative data on anticholinergic effects [1].
A 1984 double-blind study compared this compound and amitriptyline in patients with endogenous depression over six weeks [2].
The stark difference in anticholinergic side effects is explained by the drugs' distinct pharmacological mechanisms [5].
The following diagram illustrates this fundamental difference in mechanism and resulting side effects.
It is critical to note that despite its favorable anticholinergic profile, This compound was withdrawn from the worldwide market in 1983 after its launch. This was due to rare but serious cases of Guillain-Barré syndrome, an inflammatory disorder of the peripheral nerves that can cause muscle weakness and paralysis [6] [7]. This action underscores that a favorable profile in one area (e.g., side effects) does not guarantee overall drug safety.
The following table summarizes the key quantitative findings from clinical studies on the relationship between Zimelidine plasma levels and clinical response in depressed patients.
| Aspect | Key Findings | Relevant Study Details |
|---|---|---|
| Overall Clinical Efficacy | Significantly better than placebo; comparable to Amitriptyline in severely depressed patients [1] [2]. | Design: Double-blind, placebo and active-controlled (vs. Amitriptyline) [1]. Duration: 4 weeks [1]. Population: Patients with major depressive disorder [1]. |
| Correlation with Plasma Levels | Significant correlation between Northis compound levels and HAMD scores [3]. | Specific Correlation: In retarded depressives on day 28 (r=0.703, p<0.02) and all patients on day 28 (r=0.436, p<0.02) [3]. Design: 60 depressed patients treated for 4 weeks [3]. |
| Responder vs. Non-responder | No significant difference in mean plasma levels between all responders and non-responders [3]. | Analysis: Plasma levels of this compound and Northis compound could not distinguish treatment response in the overall patient group [3]. |
| Pharmacokinetic Properties | This compound Half-life: 4.7 - 8.4 hours [4] [5]. Northis compound Half-life: 19.4 - 22.8 hours [4] [5]. Bioavailability: ~50% (due to first-pass metabolism) [4]. Protein Binding (Free Fraction): this compound: ~8.4%; Northis compound: ~18.3% [6]. | Methods: Equilibrium dialysis; CSF to plasma ratio [6]. Crossover design in healthy adults [4]. |
For researchers looking to replicate or understand the methodologies, here are the experimental protocols from the key studies cited.
Clinical Trial Design (Efficacy & Safety): A common design was a randomized, double-blind, multicenter study comparing this compound against a standard tricyclic antidepressant (Amitriptyline) and a placebo [1] [2]. The treatment period was typically 4 weeks, preceded by a 3-7 day placebo washout period. Dosages were flexible, often within a range of 75-300 mg/day. The primary efficacy endpoints were the Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression (CGI) scale. Side effects were systematically recorded using a side effect inventory (e.g., TESS). Vital signs, clinical chemistry, ECG, and plasma levels of the drugs were monitored [1].
Plasma Level Monitoring & Pharmacokinetics: Plasma concentrations of this compound and its metabolite, Northis compound, were quantified using high-performance liquid chromatography (HPLC) [7]. In pharmacokinetic studies, healthy adults or patients were administered this compound orally or intravenously in a crossover design. Blood and urine samples were collected over a period (e.g., 28 hours). Key parameters like half-life and bioavailability were calculated from the plasma concentration-time data [4]. Protein binding was determined using equilibrium dialysis and confirmed by measuring the ratio of drug concentration in cerebrospinal fluid (CSF) to that in plasma [6].
This compound is a selective serotonin reuptake inhibitor (SSRI). Its mechanism and metabolism can be visualized as follows:
This diagram illustrates that this compound's antidepressant action is primarily mediated by blocking the serotonin transporter (SERT), increasing serotonin in the synaptic cleft [5] [8]. It is metabolized in the liver to Northis compound, which is also a potent SSRI and contributes significantly to the drug's overall effect [5] [4].
A comprehensive comparison must include safety data. While this compound showed a more favorable side effect profile than Amitriptyline, with significantly fewer anticholinergic, drowsy, and cardiovascular effects [1], it was withdrawn from the global market in the 1980s. This was due to serious, sometimes fatal, cases of Guillain-Barré syndrome (an autoimmune disorder affecting nerves) and other hypersensitivity reactions [5] [9].
The table below summarizes the key experimental data on the free fraction (unbound proportion in plasma) for Zimelidine and Northis compound.
| Compound | Free Fraction (CSF/Plasma Ratio) | Free Fraction (Equilibrium Dialysis) | Key Finding |
|---|---|---|---|
| This compound (Parent Drug) | 8.4% ± 1.8% [1] | 8.6% ± 2.2% [1] | Highly protein-bound; free fraction is consistent across methods. |
| Northis compound (Active Metabolite) | 18.3% ± 2.8% [1] | 28.1% ± 3.4% [1] | Significantly higher free fraction than parent compound; method-dependent variation. |
The core finding is that Northis compound has a substantially higher free fraction than this compound [1]. This means nearly twice as much Northis compound is unbound and pharmacologically active in the bloodstream compared to its parent compound. The free fraction of Northis compound also showed a modest correlation with the concentration of alpha-1 acid glycoprotein, a plasma protein, in most patients studied [1].
The primary data comes from a clinical trial that measured free drug concentrations using two established methods [1].
The difference in free fraction has critical implications for the drug's activity. Northis compound is not only the primary active metabolite but also, due to its higher free fraction, a greater proportion of it is available to exert pharmacological effects than the parent this compound [1] [3] [4].
The following diagram illustrates the logical relationship and experimental workflow for determining the active drug component.
For drug development professionals, the case of this compound underscores the critical importance of characterizing the pharmacokinetics and protein binding of major metabolites. Relying solely on the parent drug's profile can be misleading, as the active metabolite may be the primary driver of both efficacy and toxicity.
The table below summarizes the key differences in toxicity based on documented case reports and pharmacological data.
| Feature | Zimelidine (SSRI) | Tricyclic Antidepressants (TCAs - e.g., Amitriptyline, Imipramine) |
|---|---|---|
| Cardiovascular Effects | Minimal to no significant cardiac toxicity reported in cases [1] [2]. | High Risk: Pronounced QRS/QTc prolongation, heart block, hypotension, arrhythmias. A leading cause of fatal overdose [3]. |
| Anticholinergic Effects | Largely devoid of significant anticholinergic properties [1]. | Prominent: Tachycardia, dry mouth, blurred vision, urinary retention, delirium [3]. |
| CNS/Neurological Effects | Seizures reported; distinct extrapyramidal symptoms (EPS) observed in at least one case [2]. | Common drowsiness, coma, and seizures at high doses [3]. |
| Overall Acute Safety in Overdose | More favorable safety profile than TCAs in reported cases; fewer life-threatening complications [1] [4]. | High morbidity and mortality; considered one of the more dangerous drug classes in overdose [3]. |
| Fatal Toxicity Index | Data unavailable due to early market withdrawal. | Generally high, though varies by specific TCA [3]. |
The comparative profile is largely derived from individual clinical case reports. The methodologies from key studies are detailed below.
This case report demonstrated this compound's relative safety in a single massive overdose [1].
This report documented a novel adverse effect not seen with TCAs [2].
The severe toxicity of TCAs is well-established in clinical toxicology. The general management approach highlights their dangers [3].
The following diagram illustrates this compound's primary mechanism of action and the hypothesized pathway for its unique neurological toxicity, based on case reports and pharmacological profiles.
Zimelidine, developed as the first Selective Serotonin Reuptake Inhibitor (SSRI), exerts its primary antidepressant effect by selectively inhibiting the presynaptic reuptake of serotonin (5-hydroxytryptamine, or 5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft [1] [2]. Its active metabolite, northis compound, is primarily responsible for this effect in vivo [3] [1].
The following table summarizes its key biochemical properties based on experimental data:
| Property | Effect of this compound/Northis compound | Experimental Evidence (Source) |
|---|---|---|
| Serotonin (5-HT) Uptake Inhibition | ~50% inhibition in rat brain cortex [3]. | Incubation of rat brain cortex slices in plasma from treated patients [3]. |
| Noradrenaline (NA) Uupdake Inhibition | ~17% inhibition, significantly weaker than on serotonin [3]. | Incubation of rat brain cortex slices in plasma from treated patients [3]. |
| Dopamine (DA) Uptake Inhibition | No direct effect [1]. | Preclinical in vivo and in vitro studies [1]. |
| Receptor Affinity | Negligible affinity for muscarinic, histaminergic (H1, H2), and α- and β-adrenergic receptors [1]. | Receptor binding studies [1]. |
| Effect on Metabolites in CSF | 5-HIAA (5-HT metabolite): 29% decrease HMPG (NA metabolite): 11% decrease HVA (DA metabolite): No mean change [3]. | Measurement of metabolite levels in cerebrospinal fluid (CSF) of patients before and after treatment [3]. |
The diagram below illustrates the primary mechanism of action of this compound and its metabolite at the synaptic level.
The selectivity of this compound translated into a different clinical and side-effect profile compared to the tricyclic antidepressants (TCAs) that were standard at the time.
The table below compares this compound with two other antidepressants based on clinical studies.
| Feature | This compound | Amitriptyline (TCA) | Desipramine (TCA) |
|---|---|---|---|
| Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI) [1]. | Balanced serotonin & noradrenaline reuptake inhibitor; strong receptor antagonist [1]. | Primarily Noradrenaline Reuptake Inhibitor [4]. |
| Receptor Blockade | Negligible [1]. | Strong muscarinic, histaminic, and adrenergic α1 blockade [1]. | Significant noradrenergic and other receptor blockade. |
| Antidepressant Efficacy | Equal to amitriptyline after 6 weeks [5]. | Equal to this compound after 6 weeks [5]. | Cross-over study showed efficacy, with response possibly linked to symptom profile [4]. |
| Key Side Effects | Significantly less dry mouth and somnolence [5]. | High incidence of dry mouth and somnolence [5]. | Not specified in results, but typical TCA side effects are expected. |
| Clinical Note | Some non-responders to one drug responded to the other [4]. | - | Two bipolar patients developed mania during treatment; this was not observed with this compound [4]. |
The data presented in the guides above are derived from specific experimental methodologies. Here are the protocols for two key experiments cited.
This method was used to confirm the bioactivity of patient plasma and correlate it with drug metabolite levels [3].
This preclinical protocol in rats demonstrated an unexpected application of this compound's serotonergic action [6].
The following diagram outlines the workflow of this tolerance experiment.
It is important to note that this compound was the first SSRI to reach the market but was withdrawn worldwide in 1983 due to serious adverse effects, primarily an association with Guillain-Barré syndrome, a neurological disorder that can cause paralysis [7] [2]. Despite its withdrawal, its development was a pivotal "proof-of-concept" for the SSRI class, demonstrating that selective serotonin reuptake inhibition was sufficient for antidepressant efficacy and resulted in a better side-effect profile regarding anticholinergic and sedative effects [7].